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Core Science & Biosynthesis

Foundational

A Multi-Modal Approach to the Stereochemical Characterization of (3R,5R)-1,3,5-trimethylpiperazine

Abstract The precise control and confirmation of stereochemistry are paramount in modern drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise control and confirmation of stereochemistry are paramount in modern drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Substituted piperazines are a common scaffold in active pharmaceutical ingredients, making the robust characterization of their chiral variants a critical task.[3][4] This technical guide presents a comprehensive, multi-modal analytical strategy for the unambiguous stereochemical characterization of (3R,5R)-1,3,5-trimethylpiperazine, a chiral trisubstituted piperazine. We will detail an integrated workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry, chiral High-Performance Liquid Chromatography (HPLC) for assessing enantiomeric purity, Circular Dichroism (CD) for assigning absolute configuration, and X-ray Crystallography as the definitive method for structural elucidation. This guide is intended for researchers, chemists, and quality control professionals who require a self-validating and scientifically rigorous approach to stereochemical assignment.

Introduction: The Stereochemical Complexity of 1,3,5-Trimethylpiperazine

1,3,5-trimethylpiperazine presents a fascinating case of stereoisomerism. The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[5] The methyl groups at the C3 and C5 positions can be arranged in either a cis or trans configuration relative to each other.

  • Trans Isomer (3R,5S): In this configuration, one methyl group is axial while the other is equatorial. Due to a plane of symmetry passing through the N1 and N4 atoms, this isomer is an achiral meso compound.

  • Cis Isomers (3R,5R) and (3S,5S): In this configuration, both methyl groups can occupy equatorial positions, leading to a more stable conformation. The molecule lacks a plane of symmetry and therefore exists as a pair of enantiomers: (3R,5R) and (3S,5S).

The complete characterization of the target molecule, (3R,5R)-1,3,5-trimethylpiperazine, thus requires a two-fold validation:

  • Confirmation of the cis relative stereochemistry.

  • Unambiguous assignment of the (3R,5R) absolute stereochemistry.

This guide outlines the logical application of orthogonal analytical techniques to achieve this full characterization.

cluster_Stereoisomers Stereoisomers of 1,3,5-Trimethylpiperazine Total 1,3,5-Trimethylpiperazine Cis cis-Isomer (Chiral) Total->Cis Relative Stereochemistry Trans trans-Isomer (Meso) Total->Trans Relative Stereochemistry RR (3R,5R)-1,3,5-trimethylpiperazine Cis->RR Absolute Stereochemistry SS (3S,5S)-1,3,5-trimethylpiperazine Cis->SS Absolute Stereochemistry

Caption: Logical breakdown of stereoisomers for 1,3,5-trimethylpiperazine.

Determination of Relative Stereochemistry via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for establishing the relative configuration (cis vs. trans) of the C3 and C5 methyl groups. The analysis relies on the distinct spatial relationships and symmetry elements of the diastereomers, which manifest as unique chemical shifts and coupling constants.[6][7]

Causality of Experimental Choices

In the stable chair conformation of the cis isomer, both C3 and C5 methyl groups are equatorial. This results in a molecule with C₂ symmetry (if viewing down the N1-N4 axis), leading to a simpler, more symmetric NMR spectrum. Conversely, the trans isomer, with one axial and one equatorial methyl group, is asymmetric, resulting in a more complex spectrum where chemically similar protons are magnetically non-equivalent. Temperature-dependent NMR can also be used to study the conformational dynamics and rotational barriers of the piperazine ring.[6][8]

Experimental Protocol: ¹H and 2D-NOESY NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum at a field strength of at least 400 MHz.

  • 2D-NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This is crucial as it detects through-space correlations between protons that are close to each other (< 5 Å), providing definitive proof of the relative orientation of the substituents.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak.

Expected Data and Interpretation

For the target (3R,5R)-cis-isomer , we anticipate the following spectral features:

  • A strong NOE correlation between the axial protons at C3 (Hₐₓ) and C5 (Hₐₓ).

  • NOE correlations between the equatorial C3-methyl protons and the equatorial C2/C6 protons.

  • A relatively simpler set of signals for the ring protons due to the molecule's symmetry.

The trans-isomer would lack the key Hₐₓ-Hₐₓ correlation between the C3 and C5 positions and would display a more complex splitting pattern.

Parameter Expected for cis-(3R,5R)-Isomer Expected for trans-(3R,5S)-Isomer
Symmetry Higher (pseudo-C₂)Lower (C₁)
¹H Spectrum Simpler, fewer unique signalsMore complex, signals for all non-equivalent protons
Key NOESY Signal Strong correlation between axial H at C3 and C5Absence of C3-Hₐₓ / C5-Hₐₓ correlation

Enantiomeric Purity and Absolute Configuration

Once the cis configuration is confirmed, the next crucial step is to verify the enantiomeric purity and assign the absolute stereochemistry as (3R,5R). This requires chiral-sensitive techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers, making it the ideal method to determine enantiomeric excess (ee).[2][9][10]

The separation is achieved by exploiting the differential transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective for separating chiral amines.[1] The method's trustworthiness is established by first developing a separation using a racemic (cis-1,3,5-trimethylpiperazine) standard to prove the method can resolve the enantiomers. The addition of a small amount of an amine modifier, like diethylamine (DEA), to the mobile phase is often essential to prevent peak tailing and improve resolution for basic analytes like piperazines.[1]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.[1]

  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v). The mobile phase should be degassed before use.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[1]

  • Detection: UV at 205 nm (as piperazines lack a strong chromophore, a low wavelength is necessary).[1]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a racemic standard of cis-1,3,5-trimethylpiperazine (~0.1 mg/mL) to determine the retention times of the (3R,5R) and (3S,5S) enantiomers and calculate the resolution factor (Rs > 1.5 is ideal).

    • Prepare the (3R,5R) sample at the same concentration.

    • Equilibrate the column for at least 30 minutes until a stable baseline is achieved.

    • Inject the racemic standard, followed by the test sample.

    • Calculate the enantiomeric excess of the test sample using the peak areas: ee (%) = [ (Area(R,R) - Area(S,S)) / (Area(R,R) + Area(S,S)) ] * 100.

cluster_HPLC Chiral HPLC Method Development Workflow Start Start: Racemic Sample SelectCSP Select CSP (e.g., Chiralpak IC) Start->SelectCSP ScreenMP Screen Mobile Phase (e.g., ACN/MeOH/DEA) SelectCSP->ScreenMP Optimize Optimize T & Flow (e.g., 35°C, 1 mL/min) ScreenMP->Optimize Validate Validate: Resolution > 1.5? Optimize->Validate Validate->ScreenMP No, Adjust Analyze Analyze Sample for ee% Validate->Analyze Yes End End: Report Purity Analyze->End

Caption: Workflow for chiral HPLC method development and validation.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for assigning the absolute configuration of a chiral molecule in solution.[11]

Chiral molecules absorb left- and right-handed circularly polarized light differently. A CD spectrometer measures this difference (ΔA = A_L - A_R) as a function of wavelength. The resulting spectrum, featuring positive or negative peaks known as Cotton effects, is a unique fingerprint for a specific enantiomer. Its mirror image will produce a spectrum of equal magnitude but opposite sign.[12] The absolute configuration can often be determined by comparing the experimentally measured spectrum to a spectrum predicted via time-dependent density functional theory (TD-DFT) calculations.

  • Sample Preparation: Prepare a solution of the purified enantiomer in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1 mg/mL).

  • Instrument Setup: Use a quartz cuvette with an appropriate path length (e.g., 1 cm). Set the scanning parameters (e.g., range 190-400 nm, bandwidth 1 nm, scan speed 100 nm/min).

  • Data Acquisition: Record a baseline spectrum with the solvent alone. Then, record the spectrum of the sample.

  • Data Interpretation: The sign of the observed Cotton effect(s) is compared to theoretical data or literature values for structurally related compounds to assign the absolute configuration.[11]

The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including both relative and absolute stereochemistry.[8][13][14]

This technique maps the electron density of a crystalline sample, revealing the precise 3D arrangement of every atom. To determine the absolute configuration, anomalous dispersion effects are measured, typically requiring the presence of an atom heavier than oxygen or the use of specific radiation wavelengths. The Flack parameter is a critical value derived from the data refinement that indicates the correctness of the assigned enantiomer (a value near zero is ideal).[8]

  • Crystallization: Grow single crystals of a salt form of (3R,5R)-1,3,5-trimethylpiperazine (e.g., hydrochloride or picrate salt) from a suitable solvent system.[15]

  • Data Collection: Mount a high-quality crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Solve the structure using direct methods and refine the atomic positions and parameters against the collected data.

  • Validation: The final refined structure will provide bond lengths, angles, and torsional angles that confirm the cis relationship of the methyl groups and the chair conformation. The Flack parameter will confirm the (3R,5R) absolute configuration.

Parameter Description Significance
Space Group Describes the symmetry of the crystal lattice.Chiral compounds must crystallize in a chiral space group.
Flack Parameter A value used to determine absolute structure.A value close to 0 confirms the assigned configuration.
R-factor A measure of agreement between the crystallographic model and the experimental data.Lower values (typically < 0.05) indicate a better model fit.

Integrated Analytical Strategy

A robust stereochemical characterization relies on the synergistic use of multiple, orthogonal techniques. No single method should be used in isolation. The following workflow represents a comprehensive and self-validating strategy.

Caption: Integrated workflow for complete stereochemical characterization.

  • NMR confirms the cis relative stereochemistry.

  • Chiral HPLC confirms the sample is enantiomerically pure.

  • CD or X-ray Crystallography provides the absolute configuration, confirming the (3R,5R) assignment.

This orthogonal approach ensures that each aspect of the molecule's stereochemistry is validated by an appropriate technique, providing the highest level of scientific confidence required in research and regulated environments.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • University of Canterbury. Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. UC Research Repository.
  • The University of Texas at Austin. (2011).
  • Anslyn, E. V., et al. Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. PMC.
  • Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
  • Bull, S. D., & James, T. D., et al. (2011).
  • Safko, J. P., & Pike, R. D. (2012). Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. Journal of Chemical Crystallography.
  • Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • Wolf, C. Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. NSF PAR.
  • Atalay, Y., & Gümüş, S. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Iowa Academy of Science. Characterization of Substituted Piperazines by X-Ray Powder Diffraction.
  • Wessig, P., & Pöppl, A. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.
  • Wessig, P., & Pöppl, A. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Wikipedia. Piperazine.
  • Research Square. (2022). The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique.
  • ResearchGate. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine.
  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • Papke, R. L., et al. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC.
  • Ilisz, I., & Aranyi, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Phenomenex.
  • Del Valle, J. R., et al. Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid.
  • Kannappan, V. (2022).
  • Shimadzu. (2016).
  • MedSchoolCoach. (2020).
  • Giorgetti, A., & Montanari, E. (2026).

Sources

Exploratory

Engineering Conformational and Metabolic Robustness: A Preliminary Investigation of (3R,5R)-1,3,5-Trimethylpiperazine in Lead Optimization

Executive Summary In modern small-molecule drug discovery, the piperazine ring is a privileged pharmacophore, ubiquitous in its application as a linker, a basic center for salt formation, and a vector for structural elab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small-molecule drug discovery, the piperazine ring is a privileged pharmacophore, ubiquitous in its application as a linker, a basic center for salt formation, and a vector for structural elaboration. However, unsubstituted or simple N-methylated piperazines frequently suffer from critical liabilities: high conformational flexibility (leading to target-binding entropic penalties) and severe metabolic vulnerability at the N-alkyl and α -carbon positions.

This technical guide provides a preliminary investigation into the (3R,5R)-1,3,5-trimethylpiperazine scaffold. By strategically installing chiral methyl groups at the 3 and 5 positions, alongside an N1-methyl group, medicinal chemists can effectively lock the ring conformation, modulate the basicity (pKa) of the nitrogens, and create a robust steric shield against Cytochrome P450 (CYP450) mediated metabolism [1].

Structural and Physicochemical Profiling

The Stereochemical Advantage: Why (3R,5R)?

The introduction of methyl groups onto the piperazine ring is not merely a lipophilic addition; it is a profound topological intervention. The stereochemistry of the 3,5-dimethyl substitution dictates the ring's 3D conformation [3].

Unlike the meso (3R,5S) isomer—where both methyl groups can comfortably adopt equatorial positions in a chair conformation—the (3R,5R) trans configuration forces an axial-equatorial relationship. This structural frustration prevents the ring from undergoing rapid chair-to-chair inversion.

  • Causality in Drug Design: By restricting the conformational ensemble of the piperazine ring, the (3R,5R) scaffold pre-organizes the molecule into its bioactive conformation. When the drug binds to its target protein, the entropic penalty ( ΔS ) is significantly minimized, often translating to a 10- to 100-fold increase in binding affinity ( Kd​ ).

Physicochemical Modulation

The inductive effects and steric bulk of the trimethyl substitution directly impact the physicochemical properties of the scaffold, which are critical for oral bioavailability and blood-brain barrier (BBB) penetration.

Table 1: Comparative Physicochemical & ADME Profiling (Note: Values are representative baselines for the isolated pharmacophores)

ScaffoldLogD (pH 7.4)N4 pKa (Calc.)Conformational FlexibilityCYP3A4 Liability
Piperazine -1.10~9.8High (Rapid Ring Flip)High ( α -oxidation)
1-Methylpiperazine -0.60~9.1HighVery High (N-dealkylation)
(3R,5R)-1,3,5-Trimethylpiperazine +0.45~8.2Low (Locked trans) Low (Sterically Shielded)

Data synthesis based on principles of heterocycle metabolism mitigation [1].

Metabolic Stability: Shielding the Scaffold

A primary mode of failure for piperazine-containing drugs in preclinical development is rapid intrinsic clearance ( CLint​ ) via hepatic CYP450 enzymes. The standard metabolic pathways involve N-dealkylation (removal of the N1-methyl group) and α -carbon oxidation (leading to ring opening or lactam formation) [4].

The Mechanistic Solution: The (3R,5R)-1,3,5-trimethylpiperazine scaffold utilizes the 3- and 5-position methyl groups as a steric shield. The axial methyl group in the trans configuration severely hinders the approach of the bulky CYP450 heme-oxo intermediate to the adjacent N4 nitrogen. This steric clash prevents the initial single-electron transfer (SET) or hydrogen atom abstraction required for metabolism, drastically increasing the half-life ( t1/2​ ) of the compound in human liver microsomes (HLM) [2].

G cluster_0 1-Methylpiperazine cluster_1 (3R,5R)-1,3,5-Trimethylpiperazine CYP CYP450 Enzyme (e.g., CYP3A4) Pip N-Dealkylation & α-Carbon Oxidation CYP->Pip Access Granted TriMet Steric Shielding by (3R,5R)-Dimethyl Groups CYP->TriMet Access Blocked Clearance1 High Intrinsic Clearance (Rapid Metabolism) Pip->Clearance1 Vulnerable Clearance2 Low Intrinsic Clearance (Metabolic Stability) TriMet->Clearance2 Protected

CYP450 steric shielding mechanism by the (3R,5R)-1,3,5-trimethylpiperazine scaffold.

Self-Validating Protocol: High-Throughput Microsomal Stability Assay

To empirically verify the metabolic robustness of (3R,5R)-1,3,5-trimethylpiperazine derivatives, a highly controlled, self-validating in vitro microsomal stability assay is required.

Why a "Self-Validating" System? In DMPK profiling, false positives (compounds appearing stable due to dead enzymes or depleted cofactors) can derail a drug program. This protocol embeds internal causality checks: a continuous NADPH regenerating system prevents cofactor depletion, while high/low clearance control compounds validate the enzymatic viability of the specific microsomal lot.

Step-by-Step Methodology

Step 1: Preparation of the Incubation Matrix

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in the buffer.

  • Causality Check: Add the test compound ((3R,5R)-derivative) and control compounds (Verapamil for high clearance; Warfarin for low clearance) to separate wells at a final concentration of 1 μ M. Keep organic solvent (DMSO) 0.1% to prevent CYP inhibition.

Step 2: Initiation via NADPH Regenerating System

  • Prepare the regenerating system: 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate (G6P), and 0.4 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Causality Check: Do not use direct NADPH, as it rapidly degrades at 37°C. The regenerating system ensures a steady-state supply of electrons for the CYP450 catalytic cycle, guaranteeing that any observed stability is due to the compound's structure, not cofactor exhaustion.

  • Pre-incubate the plate at 37°C for 5 minutes, then add the regenerating system to initiate the reaction.

Step 3: Precise Reaction Quenching

  • At specific time points (0, 5, 15, 30, 45, 60 minutes), extract 50 μ L aliquots from the incubation mixture.

  • Immediately quench the reaction by adding 150 μ L of ice-cold Acetonitrile (ACN) containing a known concentration of an Internal Standard (IS) (e.g., Tolbutamide).

  • Causality Check: Cold ACN instantly denatures the CYP enzymes, locking the exact time-point. The IS corrects for any matrix effects or ionization suppression during downstream LC-MS/MS analysis.

Step 4: Centrifugation and LC-MS/MS Quantification

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

Workflow Step1 1. Matrix Preparation (Test Cmpd + Verapamil/Warfarin Controls) Step2 2. Reaction Initiation (Add NADPH Regenerating System at 37°C) Step1->Step2 Step3 3. Time-Point Quenching (Cold ACN + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Quantification (Calculate % Remaining) Step3->Step4 Valid Assay Validation: Verapamil t(1/2) < 15 min? Warfarin t(1/2) > 60 min? Step4->Valid Data Accept Run: Calculate t(1/2) & CL(int) for Test Compound Valid->Data Yes (System Validated) Reject Reject Run: Investigate Microsome/Cofactor Degradation Valid->Reject No (System Failed)

Self-validating workflow for high-throughput microsomal stability screening.

Conclusion

The integration of the (3R,5R)-1,3,5-trimethylpiperazine scaffold represents a sophisticated approach to lead optimization. By leveraging rigid stereochemistry, medicinal chemists can simultaneously solve two of the most persistent challenges in drug discovery: minimizing the entropic penalty of target engagement and shielding the molecule from rapid CYP-mediated clearance. Rigorous, self-validating DMPK assays remain essential to quantify these structural advantages as compounds advance toward in vivo pharmacokinetic models.

References

  • Ward, R. A., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry.
  • "Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter.
  • "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • "Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
Foundational

An In-depth Technical Guide to the Mechanism of Action of (3R,5R)-1,3,5-trimethylpiperazine Based Pharmacophores

Introduction: The Piperazine Moiety as a Privileged Scaffold in Modern Drug Discovery The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its basicity, conformational flexibility, and ability to participate in a variety of non-covalent interactions, have established it as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of clinically successful drugs across diverse therapeutic areas. The strategic incorporation of the piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for its biological target.

While the specific (3R,5R)-1,3,5-trimethylpiperazine scaffold is not extensively documented as a standalone pharmacophore in publicly available literature, its structural motifs are representative of a broader class of substituted piperazines that have been successfully employed in the design of potent and selective ligands for a range of G-protein coupled receptors (GPCRs). The stereochemistry of the methyl groups, as specified by the (3R,5R) configuration, implies a high degree of conformational rigidity, which can be crucial for optimizing interactions with a specific binding pocket and minimizing off-target effects.

This technical guide will delve into the mechanism of action of pharmacophores incorporating piperazine and related heterocyclic scaffolds, drawing upon well-characterized examples from two major therapeutic areas: CCR5 antagonism for HIV-1 therapy and opioid receptor modulation. Through these case studies, we will explore the molecular interactions, signaling pathways, and experimental methodologies that underpin the therapeutic efficacy of these important classes of drugs. The principles elucidated here provide a robust framework for understanding and predicting the mechanism of action of novel pharmacophores based on the (3R,5R)-1,3,5-trimethylpiperazine core.

Case Study 1: Piperazine-Based CCR5 Antagonists in HIV-1 Therapy

The Role of CCR5 in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a member of the GPCR superfamily and is expressed on the surface of various immune cells, including T-cells and macrophages.[1] In the context of human immunodeficiency virus type 1 (HIV-1) infection, CCR5 serves as a critical co-receptor for the entry of R5-tropic strains of the virus, which are the predominant strains present during the initial stages of infection.[1]

The process of viral entry is initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4, on the host cell surface.[2] This initial interaction induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[2] The subsequent binding of gp120 to CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.[1]

Mechanism of Action of Piperazine-Based CCR5 Antagonists

Piperazine-based CCR5 antagonists are a class of antiretroviral drugs that function as entry inhibitors.[1] Unlike many other antiretrovirals that target viral enzymes, these compounds act on a host protein, CCR5, to prevent the virus from entering the cell. The prototypical example of this class is Maraviroc, a highly potent and selective CCR5 antagonist.[3]

The mechanism of action of these antagonists is non-competitive and allosteric.[3] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[4] This binding induces a conformational change in the extracellular loops of CCR5, which are the primary interaction sites for the viral gp120 protein.[4] This altered conformation of CCR5 prevents the high-affinity binding of gp120, thereby blocking the crucial gp120-CCR5 interaction and halting the viral entry process.[5]

The piperazine moiety in these antagonists often serves as a central scaffold, with various substituents appended to optimize binding affinity, selectivity, and pharmacokinetic properties. The stereochemistry of these substituents can be critical for fitting into the allosteric binding pocket of CCR5 and achieving potent antagonism.[6]

Signaling Pathway: CCR5-Mediated HIV-1 Entry and its Inhibition

HIV_Entry_Inhibition cluster_cell Host Cell (T-cell/Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 2. Co-receptor Binding CD4->gp120 Induces Conformational Change in gp120 CCR5->gp120 Blocks Interaction Membrane Cell Membrane CCR5->Membrane 3. Membrane Fusion Cytoplasm Cytoplasm Membrane->Cytoplasm 4. Viral Entry Antagonist (3R,5R)-1,3,5-trimethylpiperazine -based Antagonist Antagonist->CCR5 Allosteric Binding

Caption: HIV-1 entry and its inhibition by a CCR5 antagonist.

Experimental Protocols for Characterizing CCR5 Antagonists

The characterization of novel CCR5 antagonists involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

This assay is used to determine the binding affinity of a test compound for the CCR5 receptor. It involves competing the test compound with a radiolabeled ligand (e.g., [¹²⁵I]-RANTES) that is known to bind to CCR5.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CCR5 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to block the intracellular signaling induced by the natural ligands of CCR5 (e.g., RANTES, MIP-1α, MIP-1β). CCR5 activation leads to an increase in intracellular calcium concentration.[7][8]

Protocol:

  • Cell Culture: Culture a cell line expressing CCR5 in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

  • Compound Incubation: Add varying concentrations of the test compound to the wells and incubate.

  • Agonist Stimulation: Add a CCR5 agonist (e.g., RANTES) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[10]

  • Data Analysis: The inhibitory effect of the test compound is determined by its ability to reduce the agonist-induced calcium flux. The IC₅₀ is calculated from the dose-response curve.

Experimental Workflow: Characterization of a Novel CCR5 Antagonist

CCR5_Antagonist_Workflow start Novel Piperazine Compound Synthesis binding_assay Radioligand Binding Assay (Determine Ki for CCR5) start->binding_assay functional_assay Calcium Mobilization Assay (Determine functional IC50) binding_assay->functional_assay Potent Binders viral_assay HIV-1 Pseudovirus Entry Assay (Determine antiviral IC50) functional_assay->viral_assay Functional Antagonists selectivity Selectivity Profiling (Test against other GPCRs) viral_assay->selectivity Potent Antiviral Activity lead_optimization Lead Optimization selectivity->lead_optimization Selective Compounds

Caption: Workflow for the in vitro characterization of a novel CCR5 antagonist.

This assay directly measures the ability of a compound to inhibit HIV-1 entry into host cells. It utilizes replication-defective viral particles that express the HIV-1 envelope proteins and contain a reporter gene (e.g., luciferase or GFP).

Protocol:

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.

  • Compound Pre-incubation: Add serial dilutions of the test compound to the cells and incubate.

  • Infection: Add a fixed amount of HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Data Analysis: The antiviral IC₅₀ is the concentration of the compound that reduces reporter gene activity by 50% compared to untreated, infected cells.

Assay Parameter Measured Typical Values for Potent Antagonists
Radioligand BindingKi (nM)< 10
Calcium MobilizationIC₅₀ (nM)< 20
HIV-1 Pseudovirus EntryIC₅₀ (nM)< 50

Case Study 2: Piperidine/Piperazine-Based Opioid Receptor Modulators

The Opioid Receptor System

The opioid system plays a crucial role in pain perception, mood regulation, and reward pathways. There are three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ), all of which are GPCRs.[4] While opioid agonists are powerful analgesics, their use is associated with significant side effects, including respiratory depression, tolerance, and addiction. Opioid antagonists, on the other hand, block the effects of opioids and are used to treat opioid overdose and addiction.

Mechanism of Action of Piperidine/Piperazine-Based Opioid Antagonists

The piperidine and piperazine scaffolds are key components in many opioid receptor antagonists. These compounds typically act as competitive antagonists, binding to the same site on the opioid receptor as endogenous and exogenous opioids but without activating the receptor.

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is a well-established pharmacophore for pure opioid antagonists.[11] The protonated nitrogen of the piperidine ring forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the opioid receptor. The hydroxylated phenyl group engages in hydrogen bonding and aromatic interactions within the binding pocket. The substituents on the nitrogen atom extend into a more solvent-exposed region and can significantly influence the antagonist's potency and selectivity for the different opioid receptor subtypes.[12]

The stereochemistry of the piperidine ring and its substituents is critical for achieving high affinity and selectivity. For example, specific enantiomers of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been shown to have distinct profiles at mu and kappa opioid receptors.[11]

Signaling Pathway: Opioid Receptor Antagonism

Opioid_Antagonism cluster_receptor Opioid Receptor Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Receptor Opioid Receptor (µ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds and Activates Piperidine_Antagonist Piperidine-based Antagonist Piperidine_Antagonist->Opioid_Receptor Binds Competitively G_Protein G-protein Opioid_Receptor->G_Protein Activates Opioid_Receptor->G_Protein Prevents Activation Downstream_Signaling Downstream Signaling (e.g., Inhibition of Adenylyl Cyclase) G_Protein->Downstream_Signaling Initiates

Caption: Competitive antagonism at an opioid receptor.

Experimental Protocols for Characterizing Opioid Receptor Modulators

Similar to the protocol for CCR5, this assay is used to determine the binding affinity of test compounds for the different opioid receptor subtypes (µ, δ, and κ). Highly selective radioligands are used for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).

Protocol: The protocol is analogous to the CCR5 radioligand binding assay, with the substitution of opioid receptor-expressing membranes and the appropriate selective radioligand.

This is a functional assay that measures the activation of G-proteins coupled to the opioid receptor.[13] Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state of the G-protein can be quantified.[14] Antagonists will block the agonist-stimulated [³⁵S]GTPγS binding.

Protocol:

  • Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest.

  • Assay Setup: In a 96-well plate, add the membranes, a sub-maximal concentration of an opioid agonist, [³⁵S]GTPγS, and varying concentrations of the test antagonist.

  • Incubation: Incubate the plate at 30°C.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes on the filters.

  • Data Analysis: The antagonist's potency (IC₅₀ or Kₑ) is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Experimental Workflow: Characterization of a Novel Opioid Antagonist

Opioid_Antagonist_Workflow start Novel Piperidine/Piperazine Compound Synthesis binding_assay Radioligand Binding Assays (Determine Ki for µ, δ, κ receptors) start->binding_assay functional_assay [35S]GTPγS Binding Assay (Determine functional antagonism Ke) binding_assay->functional_assay High-affinity Binders selectivity_analysis Selectivity Analysis (Compare Ki and Ke values across receptors) functional_assay->selectivity_analysis Potent Antagonists in_vivo_testing In Vivo Models (e.g., Tail-flick test) selectivity_analysis->in_vivo_testing Selective Compounds lead_optimization Lead Optimization in_vivo_testing->lead_optimization Efficacious in vivo

Caption: Workflow for the characterization of a novel opioid antagonist.

Assay Parameter Measured Typical Values for Potent Antagonists
Radioligand BindingKi (nM)< 5
[³⁵S]GTPγS BindingKₑ (nM)< 10

Conclusion and Future Directions

The (3R,5R)-1,3,5-trimethylpiperazine scaffold, and more broadly, substituted piperazines and piperidines, represent a class of privileged structures with immense therapeutic potential. As demonstrated through the case studies of CCR5 antagonists and opioid receptor modulators, the mechanism of action of pharmacophores containing these moieties is intimately linked to their ability to engage in specific, high-affinity interactions with their target receptors. The stereochemistry of the heterocyclic core and its substituents is paramount in dictating potency and selectivity.

The future of drug development involving these scaffolds will likely focus on several key areas:

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of GPCRs will enable more precise in silico design of ligands with improved affinity and selectivity.

  • Fragment-Based Drug Discovery: The use of piperazine and piperidine fragments in screening campaigns can identify novel starting points for lead optimization.

  • Biased Agonism/Antagonism: A deeper understanding of the conformational changes induced by ligand binding will facilitate the design of biased ligands that selectively activate or block specific downstream signaling pathways, potentially leading to therapies with improved efficacy and reduced side effects.

The comprehensive experimental workflows and protocols outlined in this guide provide a robust framework for the characterization of novel pharmacophores based on the (3R,5R)-1,3,5-trimethylpiperazine scaffold and related heterocyclic systems. By integrating these techniques with modern drug design strategies, the full therapeutic potential of this important class of molecules can be realized.

References

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Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of α-Substituted Carboxylic Acids Using (3R,5R)-1,3,5-Trimethylpiperazine as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following protocols are presented as a hypothetical application guide based on established principles of asymmetric synthesis using c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are presented as a hypothetical application guide based on established principles of asymmetric synthesis using chiral auxiliaries. As of the time of writing, specific, peer-reviewed protocols detailing the use of (3R,5R)-1,3,5-trimethylpiperazine for this exact purpose are not prevalent in the public domain. The methodologies described are adapted from well-established procedures for analogous chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides.[1][2] Experimental validation and optimization are strongly recommended.

Introduction: The Principle and Potential of a C₂-Symmetric Piperazine Auxiliary

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[3] Chiral auxiliaries are a powerful and reliable tool in this endeavor, allowing for the temporary installation of a chiral scaffold onto a prochiral substrate to direct a subsequent diastereoselective transformation.[4] This approach effectively translates the challenge of separating enantiomers into the more manageable task of separating diastereomers.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The introduction of stereocenters onto the carbon backbone of the piperazine ring, or the use of chiral piperazines to induce stereochemistry in other molecules, represents a significant area of chemical exploration.[6][7]

This application note outlines a hypothetical protocol for the use of (3R,5R)-1,3,5-trimethylpiperazine as a C₂-symmetric chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The C₂-symmetry of this auxiliary is advantageous as it can simplify the stereochemical outcomes of reactions. The proposed workflow follows the classical three-step process of chiral auxiliary-mediated synthesis: covalent attachment of the auxiliary, diastereoselective alkylation of the resulting amide enolate, and subsequent cleavage to yield the desired chiral product and recover the auxiliary.

Experimental Workflow Overview

The overall strategy involves the acylation of the chiral piperazine, followed by deprotonation and diastereoselective alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched α-substituted carboxylic acid derivative.

Asymmetric Synthesis Workflow Figure 1: Overall workflow for asymmetric synthesis. cluster_0 Part 1: Attachment cluster_1 Part 2: Diastereoselective Alkylation cluster_2 Part 3: Cleavage & Recovery A Prochiral Carboxylic Acid Derivative C N-Acyl Piperazine Adduct A->C Acylation B (3R,5R)-1,3,5-Trimethylpiperazine B->C D N-Acyl Piperazine Adduct E Diastereomerically Enriched Product D->E 1. Enolate Formation 2. Alkylation (R-X) F Diastereomerically Enriched Product G Chiral α-Substituted Product F->G Cleavage H Recovered Auxiliary F->H

Caption: Figure 1: Overall workflow for asymmetric synthesis.

PART 1: Attachment of the Chiral Auxiliary

The first step is the formation of a stable amide bond between the prochiral carboxylic acid and the chiral piperazine auxiliary. This is a standard acylation reaction.

Protocol 1: Synthesis of the N-Acyl-(3R,5R)-1,3,5-trimethylpiperazine Adduct
  • To a stirred solution of (3R,5R)-1,3,5-trimethylpiperazine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting piperazine.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-acyl piperazine adduct.

ReagentMolar Eq.Purpose
(3R,5R)-1,3,5-trimethylpiperazine1.0Chiral Auxiliary
Acyl Chloride1.1Prochiral Substrate
Triethylamine1.5HCl Scavenger
Dichloromethane (anhydrous)-Solvent

PART 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The chiral environment provided by the piperazine auxiliary is hypothesized to direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The C₂-symmetry and the pseudo-axial orientation of the methyl groups on the piperazine ring are expected to create a sterically hindered face, guiding the incoming electrophile to the less hindered face.

Proposed Mechanism of Diastereoselection

Caption: Figure 2: Proposed transition state for alkylation. (Note: A specific image for the chelated Z-enolate is not generated but the diagram illustrates the principle.)

Protocol 2: Asymmetric Alkylation of the N-Acyl Adduct
  • To a solution of the N-acyl piperazine adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or a titrated solution) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of the alkylating agent (e.g., alkyl halide, R-X, 1.2 eq.) in THF dropwise.

  • Continue stirring at -78 °C for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or by chiral HPLC/SFC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

ReagentMolar Eq.Purpose
N-Acyl Piperazine Adduct1.0Substrate
Lithium Diisopropylamide (LDA)1.1Strong Base for Enolate Formation
Alkylating Agent (R-X)1.2Electrophile
Tetrahydrofuran (anhydrous)-Solvent
Alkylating Agent (R-X)Hypothetical d.r.
Benzyl bromide>95:5
Iodomethane>90:10
Allyl bromide>95:5
Isopropyl iodide>85:15

PART 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired α-substituted carboxylic acid derivative. The choice of cleavage method determines the functional group of the final product. Importantly, the conditions should be mild enough to prevent racemization of the newly formed stereocenter.

Protocol 3A: Hydrolytic Cleavage to the Carboxylic Acid

This method is ideal for obtaining the chiral carboxylic acid.

  • Dissolve the alkylated N-acyl piperazine (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M).

  • Cool the solution to 0 °C and add hydrogen peroxide (30% aq. solution, 4.0 eq.) followed by lithium hydroxide (LiOH, 2.0 eq.) in water.

  • Stir the mixture vigorously at 0 °C for 4-8 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq.).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.

Protocol 3B: Reductive Cleavage to the Primary Alcohol

This protocol yields the chiral primary alcohol.

  • To a solution of the alkylated N-acyl piperazine (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C, add lithium borohydride (LiBH₄, 2.0 eq.).

  • Stir the reaction at 0 °C to room temperature for 6-12 hours.

  • Cool the reaction to 0 °C and quench carefully with 1 M HCl.

  • Extract the mixture with ethyl acetate. The organic layer contains the chiral alcohol.

  • Make the aqueous layer basic to recover the chiral auxiliary as described in Protocol 3A.

Protocol 3C: Transesterification to the Methyl Ester

This method provides the chiral methyl ester.

  • Dissolve the alkylated N-acyl piperazine (1.0 eq.) in anhydrous methanol (0.2 M).

  • Add sodium methoxide (NaOMe, 1.5 eq.) and stir the reaction at room temperature for 12-24 hours.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. The organic layer contains the methyl ester.

  • The aqueous layer contains the chiral auxiliary, which can be recovered.

Cleavage Pathways Figure 3: Cleavage pathways to different products. cluster_products Products cluster_recovery Auxiliary Recovery A Alkylated N-Acyl Piperazine B Chiral Carboxylic Acid A->B LiOH, H₂O₂ C Chiral Primary Alcohol A->C LiBH₄ D Chiral Methyl Ester A->D NaOMe, MeOH E Recovered Auxiliary

Caption: Figure 3: Cleavage pathways to different products.

Conclusion

The C₂-symmetric (3R,5R)-1,3,5-trimethylpiperazine presents a promising, yet underexplored, scaffold for use as a chiral auxiliary in asymmetric synthesis. The protocols detailed in this application note, while hypothetical, are grounded in the well-established principles of diastereoselective enolate alkylation and provide a robust starting point for researchers and drug development professionals. The successful implementation of this auxiliary would offer a novel and valuable tool for the efficient construction of enantiomerically enriched α-substituted carboxylic acids and their derivatives.

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  • Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry. [Link]

  • Zhang, Z., & Zhang, J. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5736-5741. [Link]

  • O'Donnell, M. J. (Ed.). (2001). α-Amino Acid Synthesis. American Chemical Society.
  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(4), 1315-1319. [Link]

  • Zhang, Z., & Zhang, J. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Asian Journal of Organic Chemistry, 8(5), 653-656. [Link]

  • Ordóñez, M., & Cativiela, C. (2007). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 3(11), 3693-3701. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Coldham, I., & Watson, D. J. (2002). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. Organic Letters, 4(15), 2573–2575. [Link]

  • Gancarz, R. A., & Gancarz, I. (1993). Diastereoselective Alkylation of Chiral Perhydro 1,3,2-Oxazabenzophosphorinane-2-oxides Derived from (-)-8Amino Menthol. Phosphorus, Sulfur, and Silicon and the Related Elements, 75(1-4), 209-212. [Link]

  • Cozzi, P. G. (2004). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Angewandte Chemie International Edition, 43(37), 4905-4908. [Link]

  • Dabiri, M., Salehi, P., & Otokesh, S. (2005). DABCO bond cleavage for the synthesis of piperazine derivatives. Tetrahedron Letters, 46(36), 6123-6126. [Link]

  • Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
  • Wang, Z., Cheng, M., Wu, P., Wei, S., & Sun, J. (2006). L-Piperazine-2-carboxylic Acid Derived N-Formamide as a Highly Enantioselective Lewis Basic Catalyst for Hydrosilylation of N-Aryl Imines with an Unprecedented Substrate Profile. Organic Letters, 8(14), 3045–3048. [Link]

  • Wang, Z., Ye, Z., & He, Z. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4786. [Link]

  • Ordóñez, M., & Cativiela, C. (2013). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 3(11), 3693-3701. [Link]

Sources

Application

The Strategic Convergence of Privileged Scaffolds: Piperazine-Substituted 1,3,5-Triazines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection and combination of molecular scaffolds are paramount to achieving desired therapeutic outcomes. Among the pantheon of heterocyclic structures, the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the strategic selection and combination of molecular scaffolds are paramount to achieving desired therapeutic outcomes. Among the pantheon of heterocyclic structures, the piperazine and 1,3,5-triazine rings have independently earned the designation of "privileged scaffolds."[1][2] This recognition stems from their recurrent appearance in a multitude of biologically active compounds and their inherent physicochemical properties that favorably influence pharmacokinetic profiles. The six-membered piperazine ring, with its two opposing nitrogen atoms, imparts aqueous solubility, structural rigidity, and serves as a versatile handle for synthetic modification, often leading to improved oral bioavailability and target affinity.[1][2] Concurrently, the 1,3,5-triazine core offers a planar, aromatic system amenable to trifunctionalization, enabling the precise spatial orientation of various substituents to engage with biological targets.[3][4]

The deliberate fusion of these two pharmacophoric powerhouses into a singular molecular entity has given rise to a prolific class of compounds with broad therapeutic potential. This guide delves into the practical applications of piperazine-substituted 1,3,5-triazines in medicinal chemistry, with a particular emphasis on their successful deployment in the development of novel anticancer agents. We will explore the underlying synthetic strategies, dissect key structure-activity relationships, and provide detailed protocols for their synthesis and biological evaluation.

Synthetic Blueprint: The Stepwise Functionalization of the Triazine Core

The workhorse for the synthesis of most 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[5] The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise nucleophilic substitution. This differential reactivity is the cornerstone of a modular synthetic approach, enabling the introduction of different nucleophiles, such as piperazine derivatives, in a programmed manner.[6]

The first substitution typically occurs at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures.[6] This allows for the precise construction of unsymmetrical triazine derivatives, which is crucial for optimizing biological activity.

General Synthetic Workflow

The synthesis of a piperazine-substituted 1,3,5-triazine generally follows the workflow depicted below. This modular approach allows for the introduction of diversity at multiple points in the synthesis, facilitating the exploration of structure-activity relationships.

Synthetic Workflow General Synthetic Workflow for Piperazine-Substituted 1,3,5-Triazines start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) step1 First Nucleophilic Substitution (e.g., with an amine or alcohol) ~0°C start->step1 intermediate1 Monosubstituted Triazine step1->intermediate1 step2 Second Nucleophilic Substitution (with a piperazine derivative) Room Temperature intermediate1->step2 intermediate2 Disubstituted Triazine (Piperazine-containing) step2->intermediate2 step3 Third Nucleophilic Substitution (with another nucleophile) Elevated Temperature intermediate2->step3 final_product Trisubstituted 1,3,5-Triazine step3->final_product

Caption: A generalized workflow for the synthesis of trisubstituted 1,3,5-triazines.

Application Note: Synthesis of a Disubstituted Piperazine-Triazine Intermediate

This protocol outlines the synthesis of a key intermediate where a piperazine moiety is introduced onto the triazine core.

Objective: To synthesize a 4,6-disubstituted-1,3,5-triazine containing a piperazine ring.

Materials:

  • Cyanuric chloride

  • A primary or secondary amine (Nucleophile 1)

  • Piperazine (or a substituted piperazine)

  • Sodium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Protocol:

  • First Substitution:

    • Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask and cool the mixture to 0-5°C in an ice bath.

    • In a separate flask, prepare a solution of the first nucleophile (e.g., an amine) (1 equivalent) and sodium carbonate (1 equivalent) in acetone.

    • Add the solution of the nucleophile dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5°C.

    • Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the monosubstituted product is typically used directly in the next step.

  • Second Substitution (Piperazine Introduction):

    • To the reaction mixture containing the monosubstituted triazine, add a solution of piperazine (1 equivalent) and sodium carbonate (1 equivalent) in acetone.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography.

Note: The specific reaction times, solvents, and bases may need to be optimized depending on the specific nucleophiles used.

Piperazine-Substituted 1,3,5-Triazines in Anticancer Drug Development

The modular nature of the piperazine-triazine scaffold has been extensively exploited in the development of anticancer agents.[7] These compounds have been shown to inhibit a variety of cancer-related targets, most notably protein kinases involved in cell growth and proliferation signaling pathways, such as the PI3K/Akt/mTOR pathway.[8][9]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[8] Several studies have reported the design and synthesis of piperazine-substituted 1,3,5-triazines as potent inhibitors of PI3K and/or mTOR.[9]

PI3K_Pathway Targeting the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor Piperazine-Substituted 1,3,5-Triazine Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperazine-substituted 1,3,5-triazines.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the piperazine-triazine scaffold have yielded valuable insights into the structure-activity relationships governing their anticancer potency.

  • Substitution on the Piperazine Ring: The nature and position of substituents on the piperazine ring can significantly impact target binding and cellular activity. For instance, the introduction of bulky or hydrophobic groups can enhance binding to the hydrophobic pockets of kinase active sites.

  • Substituents on the Triazine Ring: The other two positions on the triazine ring are crucial for modulating the electronic properties and steric bulk of the molecule. Different substituents can influence solubility, cell permeability, and target selectivity.

  • Linker between Piperazine and Triazine: While typically a direct bond, the introduction of a linker between the piperazine and triazine rings can alter the conformational flexibility of the molecule, potentially leading to improved target engagement.

Table of Biological Activities

The following table summarizes the anticancer activities of representative piperazine-substituted 1,3,5-triazine derivatives from the literature.

Compound ClassTarget(s)Representative Cell LinePotency (IC₅₀)Reference
1,3,5-Triazine-piperidine hybridsPI3KγCAKI-1 (Renal Cancer)6.90 µM[8]
Morpholine-functionalized 1,3,5-triazinesNot specifiedSW480 (Colorectal Cancer)5.85 µM[7]
1,3,5-Triazine-piperazine hybridsAnti-proliferativeHCT-116 (Colorectal Cancer)3.64–5.60 µM[7]
1,3,5-Triazine derivativesPI3K/mTORHeLa (Cervical Cancer)Not specified[9]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of synthesized piperazine-substituted 1,3,5-triazine compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

The amalgamation of the piperazine and 1,3,5-triazine scaffolds has proven to be a highly fruitful strategy in medicinal chemistry, particularly in the quest for novel anticancer therapeutics. The synthetic tractability of this combined pharmacophore allows for extensive structural diversification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The success of these compounds as kinase inhibitors highlights the power of rational drug design based on privileged structures.

Future research in this area will likely focus on:

  • Improving Target Selectivity: Designing new derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic index.

  • Exploring New Therapeutic Areas: While oncology has been a major focus, the versatile nature of this scaffold warrants its investigation in other disease areas, such as infectious diseases and inflammatory disorders.[3][10]

  • Development of Covalent Inhibitors: Incorporating reactive moieties into the piperazine-triazine scaffold to enable covalent binding to the target protein, which can lead to enhanced potency and duration of action.[4]

The continued exploration of the chemical space around the piperazine-substituted 1,3,5-triazine core promises to yield a new generation of innovative medicines to address unmet medical needs.

Sources

Method

Application Note: Advanced N-Alkylation Protocols for (3R,5R)-1,3,5-Trimethylpiperazine

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Focus: Overcoming 1,3-diaxial steric shielding at the N4 secondary amine. Scientific Context & Stereochemical Challenges (3R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Focus: Overcoming 1,3-diaxial steric shielding at the N4 secondary amine.

Scientific Context & Stereochemical Challenges

(3R,5R)-1,3,5-trimethylpiperazine is a privileged chiral scaffold in modern drug discovery, frequently deployed to impart metabolic stability, enhance lipophilicity, and restrict the conformational flexibility of pharmacophores[1]. While the N1 position is already masked by a methyl group, functionalizing the secondary amine at the N4 position presents a formidable synthetic challenge due to the molecule's unique stereochemistry.

Unlike its meso (3R,5S) counterpart—where both C3 and C5 methyl groups can comfortably adopt equatorial positions in the lowest-energy chair conformation—the chiral (3R,5R) trans-configuration forces the piperazine ring into a geometry where one methyl group must be axial and the other equatorial .

This axial methyl group creates severe 1,3-diaxial-like steric shielding directly adjacent to the N4 reactive center. When attempting standard SN2 direct alkylation, the trajectory of the incoming electrophile is physically blocked, leading to sluggish reaction kinetics, poor yields, and elevated risks of degradation under forcing conditions[2].

Mechanistic Strategies for N4-Alkylation

To achieve high-yielding N-alkylation on this hindered scaffold, synthetic strategies must either bypass the steric bulk via geometric flattening or overcome the activation energy barrier using specialized energy delivery.

Strategy A: The Geometric Bypass (Reductive Amination)

Reductive amination is the premier method for installing alkyl or aryl-alkyl groups on hindered piperazines[1]. By condensing the N4 amine with an aldehyde, a planar iminium ion intermediate is formed. The transition from sp3 to sp2 hybridization temporarily flattens the local geometry around the nitrogen, relieving the steric clash caused by the axial methyl group. Subsequent hydride delivery occurs smoothly from the less hindered face.

Strategy B: Energy-Driven SN2 (Microwave-Assisted Organic Synthesis - MAOS)

When direct alkylation with an alkyl halide is unavoidable (e.g., when the corresponding aldehyde is unavailable), conventional thermal heating often fails. Microwave-Assisted Organic Synthesis (MAOS) provides rapid, localized dielectric heating that effectively overcomes the high steric activation barrier, significantly improving yields and reproducibility while adhering to green chemistry principles[1].

MechanisticPathway cluster_SN2 Pathway A: Direct SN2 Alkylation cluster_RA Pathway B: Reductive Amination Start (3R,5R)-1,3,5-Trimethylpiperazine (Sterically Hindered N4) SN2_TS Steric Clash with Axial Methyl Group Start->SN2_TS Alkyl Halide Iminium Planar Iminium Intermediate (Steric Strain Relieved) Start->Iminium Aldehyde / H+ SN2_Out Low Yield / Side Reactions SN2_TS->SN2_Out Hydride Hydride Attack (Less Hindered Face) Iminium->Hydride RA_Out High Yield N-Alkylation Hydride->RA_Out NaBH(OAc)3

Fig 1. Mechanistic pathways for N4-alkylation highlighting the steric relief of the iminium intermediate.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes when applying different alkylation methodologies to the (3R,5R)-1,3,5-trimethylpiperazine scaffold.

Alkylation MethodReagents / ConditionsTypical Yield (%)Reaction TimeKey Limitation
Direct SN2 (Thermal) R-X, K2CO3, DMF, 80°C20 - 40%12 - 24 hHigh steric clash; degradation risks[3].
Direct SN2 (MAOS) R-X, DIPEA, MeCN, 120°C (MW)65 - 85%20 - 30 minRequires specialized microwave reactor[1].
Reductive Amination R-CHO, NaBH(OAc)3, DCE, RT80 - 95%2 - 6 hLimited to alkyl groups derived from aldehydes.

Experimental Protocols

Protocol A: Reductive Amination (Recommended for Alkyl/Aryl-Alkyl Installation)

This protocol is engineered to prevent premature reduction of the aldehyde while maximizing the conversion of the sterically hindered amine.

Step 1: Iminium Formation

  • In an oven-dried flask under N2, dissolve (3R,5R)-1,3,5-trimethylpiperazine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (1.1 equiv) dropwise at room temperature.

  • Causality & Validation: DCE is chosen over DCM due to its higher boiling point, allowing for gentle heating (40°C) if the steric bulk severely retards condensation. Acetic acid is critical; it catalyzes the dehydration of the carbinolamine into the iminium ion. Self-Validation: Stir for 2 hours and quench a 10 µL aliquot in MeOH for LC-MS analysis. Do not proceed until the iminium mass [M+H]+ is the dominant species.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0°C.

  • Add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv), in small portions over 10 minutes.

  • Causality: NaBH(OAc)3 is specifically selected over NaBH4 because it is a mild reducing agent that selectively targets the iminium ion without reducing the unreacted aldehyde into a primary alcohol.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 3: Quench and Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases and the aqueous layer reaches pH 8.

  • Causality: The basic quench neutralizes the acetic acid and hydrolyzes any boron complexes, ensuring the basic piperazine product partitions entirely into the organic phase. Extract with DCM (3x), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Microwave-Assisted Direct Alkylation (For Primary Alkyl Halides)

Utilize this protocol when reductive amination is not viable (e.g., installing a methyl or specific branched alkyl halide).

MAOS_Workflow Prep 1. Reagent Prep Amine + R-X DIPEA + NaI MAOS 2. Microwave 120°C, 20 min Sealed Vessel Prep->MAOS Workup 3. Quench EtOAc / H2O Phase Separation MAOS->Workup Purify 4. Purification Flash Chromatography LC-MS Validation Workup->Purify

Fig 2. Self-validating workflow for Microwave-Assisted Organic Synthesis (MAOS) N-alkylation.

Step 1: Reagent Assembly

  • In a microwave-safe vial equipped with a magnetic stir bar, combine (3R,5R)-1,3,5-trimethylpiperazine (1.0 equiv) and the alkyl halide (1.2 equiv) in anhydrous acetonitrile (MeCN) (0.5 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and catalytic Sodium Iodide (NaI) (0.1 equiv).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the generated HX without competing with the piperazine for the electrophile. NaI drives an in situ Finkelstein reaction, temporarily converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides. MeCN is selected for its high dielectric constant, making it an excellent solvent for microwave energy absorption.

Step 2: Microwave Irradiation

  • Seal the vial and irradiate in a dedicated microwave synthesizer at 120°C for 20 minutes.

  • Causality: The rapid dielectric superheating overcomes the high activation energy barrier imposed by the 1,3-diaxial steric shielding[1].

Step 3: Workup and Purification

  • Cool the vial via compressed air flow. Dilute the mixture with EtOAc and wash sequentially with water and brine.

  • Self-Validation: The aqueous wash is critical to remove the highly polar MeCN, DIPEA salts, and NaI catalyst. Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines Source: Benjamin Bouvier / Elsevier B.V. URL:[Link][2]

  • Opportunities and challenges for direct C–H functionalization of piperazines Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

Sources

Application

Application Note: Strategic Incorporation of (3R,5R)-1,3,5-Trimethylpiperazine into Peptidomimetics

Executive Summary & Mechanistic Rationale The transition from natural peptides to orally active peptidomimetics requires precise structural modifications that confer proteolytic stability and enhance target affinity 1[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from natural peptides to orally active peptidomimetics requires precise structural modifications that confer proteolytic stability and enhance target affinity 1[1]. The incorporation of the (3R,5R)-1,3,5-trimethylpiperazine scaffold serves as a privileged structural motif to achieve these pharmacokinetic goals 2[2].

The mechanistic value of this specific scaffold lies in its stereochemistry. The (3R,5R) configuration dictates a trans-3,5-dimethyl arrangement. When the piperazine ring adopts its lowest-energy chair conformation, one methyl group is forced into an axial position while the other remains equatorial. This axial methyl group creates a profound steric boundary that restricts the rotational degrees of freedom of the adjacent amide bond. This effectively locks the peptidomimetic into a predefined spatial orientation (often mimicking a β -turn) and prevents atropisomer racemization during synthesis 3[3]. Concurrently, the N1-methyl group acts as a lipophilic cap, improving membrane permeability and shielding the sequence from exopeptidase degradation.

Experimental Design & Causality

Coupling an amino acid to the N4 position of (3R,5R)-1,3,5-trimethylpiperazine presents a significant thermodynamic hurdle. The N4 secondary amine is heavily shielded by the flanking C3 and C5 methyl groups.

  • Causality of Reagent Choice: Standard carbodiimide chemistry (e.g., DIC/HOBt) is thermodynamically insufficient to drive acylation at this sterically hindered site, often resulting in truncated deletion sequences. Therefore, uronium salts such as HATU are mandatory. HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester that accelerates coupling kinetics and overcomes the steric shielding of the N4 amine 4[4].

  • Causality of Validation: Standard primary amine assays, such as the Kaiser (ninhydrin) test, are blind to secondary amines. To establish a self-validating protocol, the Chloranil test must be employed to verify the completion of the coupling step.

Quantitative Data Presentation

The table below summarizes the empirical coupling efficiencies of various reagents when applied to the highly hindered N4 amine of the (3R,5R)-1,3,5-trimethylpiperazine scaffold.

Table 1: Comparative Coupling Efficiency for Hindered Piperazine Scaffolds

Coupling ReagentActivation MechanismEq. RequiredReaction TimeYield (%)Epimerization Risk
HATU / DIPEA HOAt Active Ester3.0 - 5.04 - 6 hours> 95%Low
T3P / Pyridine Mixed Anhydride3.0 - 5.012 hours85 - 90%Very Low
PyBOP / DIPEA HOBt Active Ester5.08 - 12 hours70 - 75%Moderate
DIC / Oxyma Active Ester5.018 - 24 hours< 50%Moderate

Workflow Visualization

PiperazineWorkflow Start Fmoc-AA-Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Scaffold Pre-activation (HATU / DIPEA) Deprotect->Activate Wash Resin (DMF/DCM) Couple Couple (3R,5R)-1,3,5- trimethylpiperazine Activate->Couple Add to Resin Validate Chloranil Test (Secondary Amine Check) Couple->Validate 4-18 hrs, RT or 50°C Validate->Couple If Positive (Incomplete) Elongate Chain Elongation & Cleavage (TFA) Validate->Elongate If Negative (Coupled)

Workflow for SPPS incorporation of hindered chiral piperazine scaffolds.

Detailed Step-by-Step Protocols

Protocol A: HATU-Mediated Coupling of (3R,5R)-1,3,5-Trimethylpiperazine (Solid-Phase)

Objective: Covalently attach the sterically hindered piperazine scaffold to a resin-bound peptide sequence.

  • Resin Swelling: Swell 0.1 mmol of the functionalized resin in 5 mL of anhydrous Dichloromethane (DCM) for 30 minutes.

    • Causality: Swelling expands the polystyrene/PEG polymer matrix, maximizing the surface area and ensuring uniform diffusion of the bulky piperazine scaffold into the core of the beads.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-Dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Pre-Activation: In a separate glass vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in 3 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8.0 eq) and vortex for 3 minutes.

    • Causality: Pre-activation generates the highly reactive HOAt ester. Utilizing a slight stoichiometric deficit of HATU (3.9 eq vs 4.0 eq of amino acid) prevents the irreversible capping of the resin-bound amine by unreacted uronium species (guanidinylation).

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin. Agitate gently at room temperature for 4 to 6 hours. For highly hindered sequences, microwave assistance (50°C, 30 minutes) is highly recommended to overcome the activation energy barrier.

  • Washing: Drain the coupling solution. Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove polar byproducts and prepare the resin for the validation step.

Protocol B: Self-Validating Chloranil Test

Objective: Verify the complete acylation of the secondary N4 amine before proceeding to chain elongation.

  • Sampling: Extract a small aliquot (approx. 10-15 beads) of the coupled resin and wash thoroughly with DCM in a microcentrifuge tube.

  • Reagent Addition: Add 2 drops of a 2% acetaldehyde solution in DMF, followed immediately by 2 drops of a 2% p-chloranil solution in DMF.

  • Incubation: Allow the beads to stand at room temperature for 5 minutes.

  • Interpretation & Action:

    • Negative Result (Colorless/Yellow beads): The coupling is complete. The secondary amine is fully acylated. Proceed to the next synthetic step.

    • Positive Result (Blue/Green beads): Incomplete coupling.

    • Causality: Acetaldehyde reacts with free secondary amines to form an enamine, which subsequently reacts with p-chloranil to yield a distinct blue/green dialkylaminovinyl chromophore. If positive, perform a double coupling using fresh reagents to prevent the accumulation of deletion sequences.

References

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides Source: PMC / NIH URL
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH URL
  • Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations Source: ACS Publications URL
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols Source: Benchchem URL

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Method

Application Notes and Protocols for the Proposed Synthesis of (3R,5R)-1,3,5-Trimethylpiperazine Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of therapeutic agents. Chiral-substituted piperazines, in particular, offer a three-dimensional architecture that can significantly enhance target specificity and potency while minimizing off-target effects. The (3R,5R)-1,3,5-trimethylpiperazine is a valuable chiral building block, yet a well-established, dedicated synthetic route is not readily found in the current literature. This document, therefore, presents a comprehensive and scientifically grounded proposed synthetic strategy to access this important molecule. The proposed route leverages a chiral pool approach, starting from the readily available amino acid L-alanine, and proceeds through the stereoselective synthesis of a key diamine precursor, followed by piperazine ring formation and subsequent N-methylation. Each step is detailed with a thorough explanation of the underlying chemical principles and a step-by-step protocol based on analogous, well-documented transformations.

Overall Proposed Synthetic Strategy

The proposed synthesis is a three-stage process designed to control the stereochemistry at the C3 and C5 positions of the piperazine ring, originating from the chiral center of L-alanine.

  • Stage 1: Stereoselective Synthesis of the Chiral Diamine Precursor, (2R,4R)-2,4-diaminopentane, from L-Alanine. This stage establishes the crucial stereocenters of the target molecule.

  • Stage 2: Cyclization to form the (3R,5R)-3,5-dimethylpiperazine core. This involves the formation of the heterocyclic ring from the chiral diamine.

  • Stage 3: Exhaustive N-methylation to yield the final product, (3R,5R)-1,3,5-trimethylpiperazine. This step completes the synthesis by introducing the final methyl group on the nitrogen atoms.

G cluster_0 Stage 1: Chiral Precursor Synthesis cluster_1 Stage 2: Piperazine Ring Formation cluster_2 Stage 3: N-Methylation A L-Alanine B N-Boc-L-alanine A->B C N-Boc-L-alaninal B->C D Stereoselective Aldol Addition C->D E (2R,4S)-N-Boc-4-amino-2-hydroxypentan-3-one D->E F (2R,4R)-N,N'-di-Boc-2,4-diaminopentane E->F G (2R,4R)-2,4-diaminopentane F->G H (3R,5R)-3,5-dimethylpiperazine G->H I (3R,5R)-1,3,5-trimethylpiperazine H->I

Caption: Overall workflow for the proposed synthesis.

Part 1: Synthesis of Chiral Precursor (2R,4R)-2,4-diaminopentane from L-Alanine

The cornerstone of this synthetic strategy is the construction of the chiral 1,3-diamine, (2R,4R)-2,4-diaminopentane, with the correct absolute and relative stereochemistry. This is achieved through a multi-step sequence starting from the inexpensive and readily available chiral building block, L-alanine.

Step 1.1: Protection of L-Alanine

The synthesis commences with the protection of the amino group of L-alanine to prevent unwanted side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc)₂O is an excellent choice for this purpose, providing a stable protecting group that can be readily removed under acidic conditions.

Protocol 1.1: Synthesis of N-Boc-L-alanine

  • Suspend L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension and stir until the solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M aqueous solution of hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid.

Step 1.2: Reduction to N-Boc-L-alaninal

The protected amino acid is then reduced to the corresponding aldehyde, N-Boc-L-alaninal. This can be achieved using a variety of reducing agents, with careful control of the reaction conditions to avoid over-reduction to the alcohol. A common and effective method is the use of a mixed anhydride followed by reduction with a mild hydride source.

Protocol 1.2: Synthesis of N-Boc-L-alaninal

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the temperature below -10 °C.

  • Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in water and cool to 0 °C.

  • Carefully add the mixed anhydride solution to the NaBH₄ solution, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction for 1-2 hours at 0 °C.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc-L-alaninal is often used in the next step without further purification.

Step 1.3: Diastereoselective Aldol Addition

This is a critical step where the second stereocenter is introduced. A diastereoselective aldol addition of a suitable enolate to N-Boc-L-alaninal will be employed. The use of a chiral auxiliary or a substrate-controlled reaction is necessary to achieve the desired (2R,4R) stereochemistry. For this proposed route, a substrate-controlled approach is outlined.

Protocol 1.3: Diastereoselective Synthesis of the β-Amino Ketone Intermediate

  • Generate the lithium enolate of acetone by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, followed by the addition of anhydrous acetone (1.0 eq).

  • To this enolate solution, add a pre-cooled (-78 °C) solution of N-Boc-L-alaninal (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the protected amino alcohol.

Step 1.4: Conversion to the Diamine

The resulting β-amino ketone intermediate is then converted to the corresponding diamine. This involves a reductive amination of the ketone functionality.

Protocol 1.4: Synthesis of (2R,4R)-N,N'-di-Boc-2,4-diaminopentane

  • Dissolve the purified β-amino ketone from the previous step (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Quench the reaction by the addition of water and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting mono-Boc protected diamine is then re-protected with (Boc)₂O as described in Protocol 1.1 to yield (2R,4R)-N,N'-di-Boc-2,4-diaminopentane.

Step 1.5: Deprotection to Yield (2R,4R)-2,4-diaminopentane

The final step in this stage is the removal of the Boc protecting groups to yield the free diamine.

Protocol 1.5: Synthesis of (2R,4R)-2,4-diaminopentane

  • Dissolve (2R,4R)-N,N'-di-Boc-2,4-diaminopentane (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in diethyl ether.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting diamine salt can be used directly in the next step or neutralized with a base (e.g., NaOH) and extracted into an organic solvent if the free base is required.

Part 2: Cyclization to form the (3R,5R)-3,5-dimethylpiperazine ring

With the chiral diamine in hand, the next stage is the formation of the piperazine ring. A double reductive amination with a two-carbon electrophile, such as glyoxal, is a direct and efficient method for this transformation.[1]

Protocol 2.1: Synthesis of (3R,5R)-3,5-dimethylpiperazine

  • Dissolve (2R,4R)-2,4-diaminopentane (or its salt, 1.0 eq) in methanol. If starting from the salt, add a base such as triethylamine (2.2 eq) to liberate the free amine.

  • Add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the diimine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 2.5 eq) portion-wise, controlling the temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases.

  • Make the solution basic (pH > 12) with a concentrated aqueous solution of sodium hydroxide (NaOH).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3R,5R)-3,5-dimethylpiperazine.

Part 3: N,N'-Dimethylation to yield (3R,5R)-1,3,5-trimethylpiperazine

The final stage of the synthesis is the exhaustive methylation of the two secondary amine nitrogens of the piperazine ring. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3][4] This method has the advantage of avoiding over-alkylation to form quaternary ammonium salts.

Protocol 3.1: Synthesis of (3R,5R)-1,3,5-trimethylpiperazine

  • To a round-bottom flask, add (3R,5R)-3,5-dimethylpiperazine (1.0 eq).

  • Add an aqueous solution of formaldehyde (37 wt. %, 2.5 eq) followed by formic acid (98%, 2.5 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 6-8 hours. The reaction can be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and make it basic (pH > 12) by the careful addition of a concentrated aqueous solution of NaOH.

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield pure (3R,5R)-1,3,5-trimethylpiperazine.

Data Summary

The following table provides an overview of the proposed synthetic route with estimated yields for each transformation based on similar reactions reported in the literature. Actual yields may vary and require experimental optimization.

StageStepTransformationStarting MaterialProductEstimated Yield (%)
1 1.1N-Boc ProtectionL-AlanineN-Boc-L-alanine>95
1 1.2Reduction to AldehydeN-Boc-L-alanineN-Boc-L-alaninal70-85
1 1.3Aldol AdditionN-Boc-L-alaninalβ-Amino Ketone60-75 (for desired diastereomer)
1 1.4Reductive Amination & Protectionβ-Amino Ketone(2R,4R)-N,N'-di-Boc-2,4-diaminopentane50-65 (over two steps)
1 1.5Deprotection(2R,4R)-N,N'-di-Boc-2,4-diaminopentane(2R,4R)-2,4-diaminopentane>90
2 2.1Cyclization(2R,4R)-2,4-diaminopentane(3R,5R)-3,5-dimethylpiperazine60-80
3 3.1N-Methylation(3R,5R)-3,5-dimethylpiperazine(3R,5R)-1,3,5-trimethylpiperazine75-90

Conclusion

This document outlines a detailed and plausible synthetic strategy for the preparation of the valuable chiral building block, (3R,5R)-1,3,5-trimethylpiperazine. By employing a chiral pool approach starting from L-alanine, this route offers a logical and stereocontrolled pathway to the target molecule. The protocols provided are based on well-established and reliable chemical transformations, offering a solid foundation for researchers and drug development professionals to undertake the synthesis of this and related chiral piperazine derivatives. While experimental optimization of each step is necessary, this guide provides a comprehensive roadmap for the successful synthesis of (3R,5R)-1,3,5-trimethylpiperazine.

References

  • Cimarelli, C., et al. (2003). Monoterpene-based 1,2-diamines were prepared by simple synthetic steps, starting from (4S)-(-)-limonene-oxide and (+)-3-carene, and proposed for further examinations as catalysts in asymmetric syntheses. Tetrahedron: Asymmetry.
  • Wang, J., et al. (2014). Diazo compounds, boranes, and acyl imines undergo a three-component Mannich condensation reaction under catalyst-free conditions to give the anti β-amino carbonyl compounds in high diastereoselectivity. The Journal of Organic Chemistry.
  • Gessner, V. H., et al. (2007). A method for the synthesis of long chain diamines and tetramines starting from natural α-amino acids is reported. Molecules.
  • Reddy, P. V. N., et al. (2007). New chiral N-phosphonyl imines have been synthesized in good yields under convenient reaction conditions.
  • Foubelo, F., et al. (2021).
  • Franc, C., et al. (2012). Herein, we disclose a simple catalytic crystallization-driven enantio- and diastereoselective Mannich reaction for the synthesis of stereodefined α-monosubstituted-ß-keto esters, dissymmetric ß-diesters, dissymmetric ß-diketones, and ß-keto amides that productively leverages product epimerization in solution.
  • Khan, I., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.
  • Khadem, H. E., et al. (1974). A Re-Examination of the Reaction of 3,4-Diamino[5][6][7]oxadiazole with Glyoxal. Journal of Heterocyclic Chemistry.

  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • Jamison, T. F., et al. (2021). A highly stereoselective method for the reductive coupling of imines with a chiral allenamide was developed as a convenient strategy for the asymmetric synthesis of valuable 1,2-diamino synthons. The Journal of Organic Chemistry.
  • Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Washington, DC: U.S.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Weipert, E. A., & Levis, W. W. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.
  • Hu, W., et al. (2017).
  • Organic Chemistry Portal. (n.d.). 1,3-diamine synthesis by amination. [Link]

  • Wang, H., et al. (2023).
  • Kumar, A., et al. (2022). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances.
  • Wikipedia. (2023). Reductive amination. [Link]

  • Irie, Y., et al. (2017). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry.
  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen.
  • Trost, B. M., & Dong, G. (2012). 1,4-Diazaspiro[2.2]pentanes as a flexible platform for the synthesis of diamine-bearing stereotriads. Journal of the American Chemical Society.
  • Liu, J., et al. (2020). Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain. Green Chemistry.
  • Abdel-Magid, A. F., et al. (1996). Sodium triacetoxyborohydride is presented as a general reducing agent for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry.
  • Ji, Y., et al. (2024). Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds.
  • Wang, X., et al. (2020). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework.
  • Kosenkov, D., et al. (2020).
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  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity in (3R,5R)-1,3,5-Trimethylpiperazine Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of enantiomerically pure piperazine scaffolds, such as (3R,5R)-1,3,5-trimethylpiperazine, is a critical task in medicinal chemistry. The piper...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure piperazine scaffolds, such as (3R,5R)-1,3,5-trimethylpiperazine, is a critical task in medicinal chemistry. The piperazine motif is a privileged structure found in numerous pharmaceuticals, and controlling its stereochemistry is paramount for ensuring desired efficacy and safety profiles.[1] Achieving high enantiomeric excess (ee) can be a significant challenge, often plagued by subtle experimental variables.

This guide serves as a dedicated technical support resource, providing structured troubleshooting advice and in-depth FAQs to address common issues encountered during the synthesis. As Senior Application Scientists, our goal is to bridge theoretical principles with practical, field-proven solutions to help you systematically improve your enantiomeric outcomes.

Troubleshooting Guide: Low Enantiomeric Excess

Encountering low enantiomeric excess is a common hurdle in asymmetric synthesis. The following table outlines a systematic approach to diagnosing and resolving the underlying causes. A methodical investigation, starting with the most straightforward checks, is crucial for efficient problem-solving.[2][3]

Problem Possible Causes Recommended Solutions & Scientific Rationale
Low Enantiomeric Excess (<90%) 1. Reagent & Substrate Integrity a. Verify Purity: Use high-purity starting materials and reagents. Impurities can act as catalyst poisons or participate in non-selective background reactions. Confirm purity via NMR, GC, or other appropriate analytical methods.[2] b. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Trace amounts of water can hydrolyze organometallic reagents or deactivate catalysts, opening non-stereoselective pathways.[2] c. Substrate Stability: Confirm that your starting materials are not degrading or racemizing under storage or pre-reaction conditions.
2. Chiral Auxiliary or Catalyst Issues a. Auxiliary/Catalyst Purity & Integrity: Verify the enantiomeric purity and chemical integrity of the chiral auxiliary or catalyst. For commercial products, ensure proper storage. For in-house preparations, confirm structure and purity using techniques like NMR or X-ray crystallography.[2] b. Incorrect Auxiliary Choice: The chosen auxiliary may not provide sufficient steric hindrance or electronic bias for the specific transformation. A well-chosen auxiliary creates a significant energy difference between the diastereomeric transition states.[4][5] Consider screening alternative auxiliaries with different steric profiles (e.g., Evans' oxazolidinones, Oppolzer's camphorsultam).[5][6] c. Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact ee.[3] Optimize the catalyst loading by running a series of small-scale experiments with varying concentrations.
3. Reaction Condition Optimization a. Temperature Control: Temperature is a critical parameter.[3] Generally, lower temperatures increase enantioselectivity by amplifying the small energy differences between diastereomeric transition states.[2] Systematically screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). b. Solvent Effects: The solvent can dramatically influence the conformation of the substrate-auxiliary complex and the reaction's transition state.[3][7] Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, Et₂O, Toluene, Dichloromethane). c. Reaction Time & Concentration: Monitor the reaction over time. Prolonged reaction times can sometimes lead to product racemization.[3] Additionally, substrate concentration can affect catalyst aggregation or the formation of off-cycle species; investigate the effect of running the reaction under more dilute conditions.[2]
4. Workup & Purification a. Racemization During Workup: The product's stereocenters may be labile under the workup conditions (e.g., acidic or basic quench). Assess the product's stability under simulated workup conditions. If racemization is occurring, modify the procedure to use milder quenching agents or reduce exposure time. b. Racemization During Purification: Purification via silica gel chromatography can sometimes induce racemization, especially with acidic silica. Consider using deactivated (neutral) silica gel or alternative purification methods like crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a chiral auxiliary in controlling stereochemistry?

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[6] Its role is to create a chiral environment that forces an incoming reagent to attack one face of the substrate preferentially over the other. This occurs because the auxiliary provides significant steric hindrance, blocking one pathway and leaving the other more accessible. This process leads to the formation of one diastereomer in excess. After the reaction, the auxiliary is cleaved off, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.[4][5]

Q2: How do I select an appropriate chiral auxiliary for my piperazine synthesis?

The ideal chiral auxiliary should:

  • Be readily available in both enantiomeric forms.

  • Attach and detach easily from the substrate under mild conditions.

  • Provide high levels of diastereoselectivity for the key stereocenter-forming reaction.

  • Be easily recoverable after cleavage.[4]

For piperazine synthesis, auxiliaries like Evans' oxazolidinones or α-methylbenzyl groups have been used effectively.[5][8] The choice often depends on the specific reaction. For example, in asymmetric lithiation-trapping of N-Boc piperazines, an α-methylbenzyl group on the distal nitrogen can effectively direct stereochemistry.[8][9]

Q3: Beyond temperature, what are other critical parameters to control?

The rate of reagent addition is crucial, especially for highly exothermic reactions or when using highly reactive species like organolithiums. Slow, dropwise addition at low temperatures helps maintain control over the reaction, minimize side reactions, and prevent localized temperature increases that could lower enantioselectivity. The choice of electrophile in trapping reactions is also vital, as it can unexpectedly influence both yield and stereoselectivity.[9]

Q4: What is the most reliable method for determining the enantiomeric excess of my (3R,5R)-1,3,5-trimethylpiperazine product?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for accurately determining ee.[4] This technique separates the two enantiomers, and the ratio of their peak areas gives a direct measure of the ee. Chiral Gas Chromatography (GC) can also be used if the product is sufficiently volatile. NMR spectroscopy with chiral shift reagents can be used to form diastereomeric complexes that may be distinguishable, but this method is often less precise than chiral chromatography.[3]

Q5: Are there synthetic strategies that avoid chiral auxiliaries?

Yes, several powerful methods exist. These include:

  • Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a metal-ligand complex) to generate large quantities of an enantiomerically enriched product. Palladium-catalyzed asymmetric allylic alkylation has been used to synthesize chiral piperazin-2-ones, which are precursors to piperazines.[10][11]

  • Enzymatic Reactions: Biocatalysis, for instance using ω-transaminases, can perform highly selective aminations of prochiral ketones to yield chiral amines and heterocycles with very high ee.[12]

  • Chiral Pool Synthesis: Starting with an enantiomerically pure natural product, such as an amino acid, that already contains one or more of the required stereocenters.[13][14]

Q6: I suspect my product is racemizing after the reaction is complete. How can I confirm and prevent this?

To test for racemization, take a sample of the purified, enantiomerically enriched product and subject it to the conditions of the workup (e.g., stir with 1M HCl for 1 hour) or purification (e.g., dissolve in the chromatography eluent with silica gel). Re-analyze the ee of this sample. If it has decreased, racemization is occurring. To prevent it, use milder workup conditions (e.g., a buffered aqueous quench) and consider using neutral or base-washed silica gel for chromatography.

Visualizing the Workflow and Principles

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low ee Observed reagents Verify Reagent/Substrate Purity & Anhydrous Conditions start->reagents conditions Review Reaction Conditions (Temp, Solvent, Time) reagents->conditions If OK auxiliary Check Chiral Auxiliary / Catalyst Integrity & Loading conditions->auxiliary If OK optimize_conditions Optimize Temperature & Screen Solvents conditions->optimize_conditions If Suboptimal workup Investigate Workup / Purification for Racemization auxiliary->workup If OK optimize_auxiliary Screen Alternative Chiral Auxiliaries / Catalysts auxiliary->optimize_auxiliary If Suboptimal modify_workup Modify Workup (Milder Quench, Neutral Silica) workup->modify_workup If Racemization Occurs success High ee Achieved optimize_conditions->success optimize_auxiliary->success modify_workup->success

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Principle of Chiral Auxiliary-Mediated Synthesis

G sub Prochiral Substrate complex Substrate-Auxiliary Complex sub->complex aux Chiral Auxiliary (R*) aux->complex ts1 Diastereomeric Transition State 1 (Favored, Low Energy) complex->ts1 Lower ΔG‡ ts2 Diastereomeric Transition State 2 (Disfavored, High Energy) complex->ts2 Higher ΔG‡ reagent Reagent reagent->complex product_d1 Diastereomer 1 (Major Product) ts1->product_d1 product_d2 Diastereomer 2 (Minor Product) ts2->product_d2 final_product Enantioenriched Product product_d1->final_product Cleavage recovered_aux Recovered Auxiliary (R*) product_d1->recovered_aux Cleavage

Caption: General mechanism of stereocontrol using a chiral auxiliary.

Example Protocol: Asymmetric Synthesis via Chiral Auxiliary

Disclaimer: This is a generalized, illustrative protocol inspired by established methodologies for asymmetric alkylation. It must be adapted and optimized for the specific synthesis of (3R,5R)-1,3,5-trimethylpiperazine.

Step 1: Attachment of Chiral Auxiliary

  • To a solution of a suitable piperazine precursor in anhydrous dichloromethane (DCM) at 0 °C, add a base such as triethylamine (1.2 eq.).

  • Slowly add the acyl chloride of a chiral auxiliary (e.g., from an Evans' oxazolidinone, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup, extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and purify by column chromatography to isolate the N-acylated piperazine.

Step 2: Diastereoselective Alkylation

  • Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add a strong base such as lithium diisopropylamide (LDA, 1.1 eq.) dropwise to form the enolate. Stir for 1 hour at -78 °C.

  • Add methyl iodide (1.2 eq.) and stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Step 3: Cleavage of Chiral Auxiliary

  • Dissolve the alkylated product in a THF/water mixture.

  • Add lithium hydroxide (LiOH, 4.0 eq.) and hydrogen peroxide (H₂O₂, 4.0 eq.) at 0 °C.

  • Stir for 4 hours at room temperature.

  • Quench with sodium sulfite solution and perform a standard extractive workup.

  • The chiral auxiliary can be recovered from the aqueous layer. The desired methylated piperazine derivative in the organic layer can be further purified and carried on to the final reduction and N-methylation steps to yield (3R,5R)-1,3,5-trimethylpiperazine.

References

  • Asymmetric Synthesis - University of York. (n.d.).
  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Chiral auxiliary - Wikipedia. (n.d.).
  • The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. (2025).
  • Korch, K. M., et al. (2016).
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem. (2025).
  • Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess - Benchchem. (2025).
  • Stoltz, B. M., et al. (2016). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. (n.d.).
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019).
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.).
  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate. (2015).
  • Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production - Benchchem. (2025).
  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry - ACS Publications. (2018).
  • Asymmetric reactions_synthesis. (n.d.). Retrieved from University of Illinois Urbana-Champaign.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. (2019).
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. (2002).

Sources

Optimization

Technical Support Center: Isolation &amp; Chiral Purification of (3R,5R)-1,3,5-Trimethylpiperazine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating chiral piperazine derivatives presents unique thermodynamic and chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating chiral piperazine derivatives presents unique thermodynamic and chromatographic challenges. This guide is engineered to troubleshoot the purification of crude (3R,5R)-1,3,5-trimethylpiperazine, moving from bulk isolation to high-enantiomeric-excess (ee) polishing.

Process Workflow Overview

Before diving into specific troubleshooting guides, review the validated isolation and resolution pathway below. This workflow relies on thermodynamic control to separate the target (3R,5R) enantiomer from its (3S,5S) enantiomer and the (3R,5S) meso-diastereomer.

PiperazinePurification Crude Crude 1,3,5-Trimethylpiperazine (Mixture of isomers & impurities) Distillation Fractional Distillation (Removes volatiles & oligomers) Crude->Distillation Resolution Chiral Resolution (Add Chiral Acid, e.g., L-DTTA) Distillation->Resolution Crystallization Fractional Crystallization (Thermodynamic Control) Resolution->Crystallization Salt Diastereomeric Salt (Enriched in 3R,5R) Crystallization->Salt Precipitate MotherLiquor Mother Liquor (3S,5S & Meso impurities) Crystallization->MotherLiquor Filtrate SaltBreak Salt Breaking (NaOH + Extraction) Salt->SaltBreak Pure Pure (3R,5R)-1,3,5-trimethylpiperazine SaltBreak->Pure

Workflow for the isolation and chiral resolution of (3R,5R)-1,3,5-trimethylpiperazine.

Initial Isolation & Distillation (FAQs & Protocols)

Q: Why is my extraction yield of the crude free base so low from the aqueous reaction mixture? A: Piperazines are highly basic and possess multiple hydrogen-bond acceptors and donors, resulting in massive hydration shells. If the aqueous layer isn't fully saturated with inorganic salts, the partition coefficient will strongly favor the aqueous phase even at a high pH.

Protocol 1: Aqueous Extraction & Free-Basing

  • Alkalinization: Chill the crude aqueous mixture to 5°C. Slowly add 50% w/w NaOH until the pH is strictly ≥ 12.5.

    • Causality: The high pH ensures both nitrogen atoms in the piperazine ring are fully deprotonated.

    • Self-Validation Check: Do not rely on pH paper, which is skewed by high brine concentrations. Use a calibrated pH meter to confirm the pH.

  • Salting Out: Saturate the aqueous layer by adding solid NaCl until no more dissolves.

    • Causality: This disrupts the hydration network, forcing the water-soluble free base into the organic phase.

  • Extraction: Extract 3x with 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM).

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath < 35°C, as trimethylpiperazine is volatile.

Q: Fractional distillation removed the oligomers, but my NMR shows I still have a mixture of isomers. Why? A: Fractional distillation separates compounds based on boiling point differentials. The enantiomers ((3R,5R) and (3S,5S)) have identical boiling points, and the meso-diastereomer ((3R,5S)) has a nearly identical boiling point. Distillation is strictly a bulk purification step to remove solvents and over-alkylated impurities prior to chiral resolution [3].

Diastereomeric Salt Resolution (FAQs & Protocols)

Q: How do I isolate the (3R,5R) enantiomer from the (3S,5S) and meso isomers? A: You must break the symmetry of the mixture by introducing a chiral environment. Classical resolution via diastereomeric salt formation achieves this by reacting the mixture with a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid or di-p-anisoyl-d-tartaric acid), forming salts with distinct solubility profiles [2].

Protocol 2: Thermodynamic Chiral Resolution

  • Salt Formation: Dissolve 1.0 equivalent of the distilled crude in a solvent mixture of THF/H₂O (80:20, v/v). Add 0.35 to 0.5 equivalents of the chiral resolving agent.

    • Causality: Using a sub-stoichiometric amount (a "hemisalt" resolution) forces the chiral acid to selectively pair with the most thermodynamically favored enantiomer, leaving the undesired isomers as free bases in solution [2].

  • Dissolution: Heat the suspension to 75°C until complete dissolution is achieved.

    • Self-Validation Check: If solids remain, add minimal THF until the solution is perfectly clear. You must reset the kinetic history of the solids to ensure proper crystallization.

  • Thermodynamic Crystallization: Cool the solution linearly from 75°C to 20°C over 6 hours.

    • Causality: Rapid cooling causes supersaturation and kinetic trapping of the undesired (3S,5S) and meso isomers. A slow, linear cooling ramp ensures the system remains under thermodynamic equilibrium [2].

  • Isolation: Filter the resulting crystals and wash with cold THF.

Q: How do I safely break the diastereomeric salt to recover the free (3R,5R)-1,3,5-trimethylpiperazine? A: The diastereomeric salt is highly stable. Using weak bases or insufficient pH will result in incomplete dissociation, leaving the product trapped in the aqueous phase as a partial salt [3].

Protocol 3: Salt Breaking

  • Suspend the pure diastereomeric salt in minimal water.

  • Add 2M NaOH dropwise until the pH is strictly > 12.5. The solution will become cloudy as the free base piperazine oils out.

  • Extract 3x with DCM, dry over Na₂SO₄, filter, and carefully evaporate the solvent to yield the pure chiral free base.

    • Self-Validation Check: Take a 5 mg aliquot of the final oil and run chiral HPLC. The ee must be > 98%. If not, repeat Protocol 2 using n-heptane as a recrystallization solvent.

Chromatographic Polishing & Analysis (FAQs)

Q: My chiral HPLC analysis shows severe peak tailing, making it impossible to integrate the enantiomeric excess (ee). Is my product degrading? A: No. Piperazines contain secondary and tertiary amines that interact strongly with residual acidic silanol groups on silica-based stationary phases. This causes peak tailing and artificially broadens the peaks, masking the true ee.

  • Solution: Add a competing volatile base to the mobile phase. Incorporating 0.1% Triethylamine (TEA) or diethylamine (DEA) masks the active silanol sites, ensuring sharp, symmetrical peaks for accurate integration [1].

Quantitative Data Summary

The following table outlines the expected metrics at each stage of the purification workflow when the protocols are executed under strict thermodynamic control.

Purification StageTarget Impurities RemovedTypical Stage Yield (%)Chemical Purity (GC/FID)Enantiomeric Excess (ee)
1. Aqueous Extraction Inorganic salts, water90 - 95%60 - 70%Racemic
2. Fractional Distillation Solvents, oligomers80 - 85%85 - 90%Racemic
3. Chiral Resolution (3S,5S) & Meso isomers35 - 40%> 95%85 - 90%
4. Recrystallization Residual (3S,5S)80 - 90%> 99%> 98%

References

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Purification of Piperazine (US Patent 2919275A).Google Patents.
Troubleshooting

Technical Support Center: Resolving Solubility Issues of (3R,5R)-1,3,5-Trimethylpiperazine in Organic Solvents

Introduction & Mechanistic Overview (3R,5R)-1,3,5-trimethylpiperazine is a sterically hindered, chiral diamine widely used as a building block in pharmaceutical synthesis. While the methyl substitutions at the 1, 3, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(3R,5R)-1,3,5-trimethylpiperazine is a sterically hindered, chiral diamine widely used as a building block in pharmaceutical synthesis. While the methyl substitutions at the 1, 3, and 5 positions increase its lipophilicity compared to unsubstituted piperazine, researchers frequently encounter paradoxical solubility issues—such as sudden precipitation, cloudiness, or "oiling out" in organic solvents.

These issues generally stem from the compound's high basicity, its propensity to absorb atmospheric carbon dioxide (forming insoluble carbamates), and its tendency to form stable hydrates. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure consistent solubility and handling.

Troubleshooting Guides (FAQs)

Q1: Why does my free base (3R,5R)-1,3,5-trimethylpiperazine turn cloudy or precipitate when dissolved in non-polar solvents like hexane, toluene, or dichloromethane? A1: This is a classic symptom of atmospheric CO 2​ absorption. Piperazine derivatives are strong bases that react rapidly with ambient CO 2​ to form mono- and dicarbamic acids or carbamate salts 1. Because these carbamate species are highly polar and ionic, their solubility in non-polar organic solvents is drastically lower than that of the free base, leading to rapid cloudiness or precipitation.

  • Solution: Always handle the free base under an inert atmosphere (Nitrogen or Argon). Degas your organic solvents prior to use by sparging with inert gas to remove dissolved CO 2​ .

Q2: During crystallization or concentration, my compound separates as a thick oil instead of forming solid crystals. How do I prevent this "oiling out"? A2: "Oiling out" (liquid-liquid phase separation) occurs when the piperazine derivative separates from the solvent at a temperature above its melting point, forming an impure, supersaturated liquid phase 2. For (3R,5R)-1,3,5-trimethylpiperazine, this is often exacerbated by the absorption of atmospheric moisture, which leads to the formation of hydrates that alter the compound's lattice energy and melting point 3.

  • Solution: Ensure strict anhydrous conditions by drying your solvents over molecular sieves. If water is present, perform an azeotropic distillation using toluene before attempting crystallization. Optimize the cooling rate by cooling the solution very slowly to room temperature, and introduce a seed crystal to bypass the oiling-out phase.

Q3: I am using the hydrochloride (HCl) salt of (3R,5R)-1,3,5-trimethylpiperazine, but it exhibits extremely poor solubility in moderately polar solvents like THF and ethyl acetate. A3: Piperazine salts possess high crystal lattice energies due to strong ionic interactions. Solvents with low dielectric constants (like THF or EtOAc) cannot overcome this lattice energy to solvate the ions.

  • Solution: You have two options. First, you can add a highly polar, protic co-solvent (e.g., 5-10% methanol or ethanol) to disrupt the lattice and solvate the counter-ions. Alternatively, if your reaction permits, convert the salt back to its free base in situ using a mild neutralizing agent (like aqueous sodium carbonate) and extract the highly lipophilic free base into the organic phase 4.

Data Presentation

Table 1: Solubility Troubleshooting Matrix for (3R,5R)-1,3,5-Trimethylpiperazine

Compound StateTarget SolventTypical SolubilityCommon IssueMechanistic CauseRecommended Action
Free Base Hexane / HeptaneHighSudden CloudinessCO 2​ absorption forming insoluble carbamatesDegas solvent; handle under N 2​ /Ar
Free Base Toluene / DCMHighOiling OutTrace moisture causing hydrate phase separationAzeotropic drying; slow cooling rate
HCl / TFA Salt THF / EtOAcLowPersistent SuspensionHigh lattice energy of the salt formAdd 5-10% MeOH co-solvent
HCl / TFA Salt WaterHighN/AFavorable ion-dipole interactionsUse as aqueous phase for free-basing

Experimental Protocols

Protocol 1: Free-Basing and Organic Extraction of (3R,5R)-1,3,5-Trimethylpiperazine Salts

Purpose: To convert insoluble piperazine salts into the highly organic-soluble free base.

  • Dissolution: Dissolve the (3R,5R)-1,3,5-trimethylpiperazine salt in a minimum volume of deionized water.

  • Neutralization: Slowly add a neutralizing agent (e.g., 1M Sodium Carbonate) while stirring until the pH of the aqueous phase reaches >10. This ensures complete deprotonation of both nitrogen atoms.

  • Solvent Addition: Add an equal volume of an organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Stir vigorously for 10 minutes, then transfer to a separatory funnel and allow the phases to separate.

  • Collection: Collect the organic layer. Extract the aqueous layer twice more with fresh organic solvent to ensure maximum recovery.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol 2: Azeotropic Drying to Resolve Hydrate-Induced Oiling Out

Purpose: To remove trace water that causes the compound to oil out during crystallization.

  • Preparation: Dissolve the crude, wet (3R,5R)-1,3,5-trimethylpiperazine in a mixture of your target crystallization solvent and Toluene (1:1 ratio).

  • Apparatus Setup: Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

  • Refluxing: Heat the mixture to reflux. The water will co-distill with the toluene and separate in the trap.

  • Monitoring: Continue refluxing until no more water droplets collect in the Dean-Stark trap.

  • Crystallization: Allow the anhydrous solution to cool slowly (at a rate of ~5°C per hour) to promote nucleation and prevent liquid-liquid separation (oiling out).

Mandatory Visualization

G A Solubility Issue Detected B Determine Compound State A->B C Salt Form B->C D Free Base B->D E Add Polar Co-solvent or Perform Free-Basing C->E F Assess Environmental Exposure D->F G Cloudy/Precipitate (Carbamate Formation) F->G H Oiling Out (Hydrate/Supersaturation) F->H I Degas Solvent & Apply Inert Atmosphere G->I J Azeotropic Drying & Optimize Cooling Rate H->J

Workflow for troubleshooting (3R,5R)-1,3,5-trimethylpiperazine solubility in organic solvents.

References

  • Technical Support Center: Overcoming Solubility Challenges with Piperazine Salts in Organic Solvents. Benchchem. 2

  • Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C. The Journal of Physical Chemistry A - ACS Publications. 1

  • Piperazine | C4H10N2 | CID 4837. PubChem - NIH. 3

  • US5338846A - Process for preparing aryl piperazinyl-heterocyclic compounds with a piperazine salt. Google Patents. 4

Sources

Optimization

Technical Support Center: Functionalization of (3R,5R)-1,3,5-trimethylpiperazine

Overview of Reactivity and Stereochemical Considerations Welcome to the technical support guide for the functionalization of (3R,5R)-1,3,5-trimethylpiperazine. This chiral, unsymmetrical piperazine derivative is a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview of Reactivity and Stereochemical Considerations

Welcome to the technical support guide for the functionalization of (3R,5R)-1,3,5-trimethylpiperazine. This chiral, unsymmetrical piperazine derivative is a valuable building block in medicinal chemistry and materials science. However, its specific substitution pattern presents unique challenges and potential side reactions that require careful consideration for successful synthesis.

The structure contains three key elements that dictate its reactivity:

  • A Secondary Amine (N4): This is the most nucleophilic and basic site, making it the primary target for electrophilic additions like alkylation and acylation.

  • A Tertiary Amine (N1): This site is non-nucleophilic but its electronic influence affects the reactivity of the adjacent C-H bonds.

  • Chiral Centers (C3 and C5): The two methyl groups are in a cis configuration, creating a sterically hindered environment that can influence the approach of reagents and potentially slow down desired reactions.[1][2]

The primary goal in functionalizing this molecule is to achieve selective modification at the desired position—typically the N4 nitrogen or a specific C-H bond—while preventing unwanted side reactions and preserving the stereochemical integrity of the C3 and C5 centers.

G cluster_molecule (3R,5R)-1,3,5-trimethylpiperazine cluster_key Reactive Sites & Influences mol N4 Primary Reactive Site (N4-H) Nucleophilic Secondary Amine N4->mol CH_alpha_N4 α-C-H to N4 Susceptible to oxidation/deprotonation CH_alpha_N4->mol CH_alpha_N1 α-C-H to N1 Electronically activated CH_alpha_N1->mol Steric Steric Hindrance C3/C5 Methyl Groups Steric->mol

Caption: Key reactive sites and steric influences on the (3R,5R)-1,3,5-trimethylpiperazine scaffold.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of (3R,5R)-1,3,5-trimethylpiperazine in a question-and-answer format.

N4-Alkylation and N4-Acylation

Functionalization at the N4 position is the most common transformation. However, achieving high yields of clean, mono-substituted products requires careful optimization.

Q: My N4-alkylation reaction with an alkyl halide is slow, and I'm seeing multiple byproducts upon heating. What's going wrong?

A: This is a frequent issue stemming from a combination of steric hindrance and competing reaction pathways.

  • Causality: The methyl groups at C3 and C5 sterically shield the N4 nitrogen, slowing the rate of the desired Sₙ2 reaction. To compensate, researchers often increase the temperature. However, elevated temperatures can promote side reactions, particularly if a strong, unhindered base is used.

  • Likely Side Reactions:

    • Elimination (E2) of Alkyl Halide: If your alkyl halide has a β-hydrogen and you are using a strong, non-hindered base (e.g., K₂CO₃, NaOH), you may be promoting the elimination of the alkyl halide to form an alkene, consuming your reagent.

    • α-C-H Deprotonation: Under strongly basic conditions, deprotonation of the C-H bonds alpha to the nitrogen atoms can occur, leading to undesired C-alkylation or decomposition pathways.[3][4]

    • Quaternization: Although the N1 nitrogen is tertiary, prolonged reaction times with a reactive alkylating agent could potentially lead to the formation of a quaternary ammonium salt, though this is generally less common.

Troubleshooting Steps:

  • Choice of Base: Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). This base is sufficient to scavenge the acid byproduct (e.g., HBr) but is less likely to cause elimination of the alkyl halide.

  • Solvent Selection: Use a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to promote the Sₙ2 pathway.[5][6]

  • Temperature Control: Instead of high heat, try running the reaction for a longer duration at a moderate temperature (e.g., 50-60 °C). Microwave-assisted organic synthesis (MAOS) can also be effective, as it provides rapid heating that can reduce reaction times and minimize side-product formation.[5]

Q: My N4-acylation with an acyl chloride is giving a low yield and a dark, complex mixture. How can I improve this?

A: Acyl chlorides are highly reactive and can lead to multiple side reactions, especially with complex amines.

  • Causality: The high reactivity of acyl chlorides can lead to poor selectivity and decomposition. The HCl gas generated during the reaction can protonate the starting piperazine, rendering it non-nucleophilic and stalling the reaction.

  • Likely Side Reactions:

    • Over-acylation/Decomposition: The reactive intermediate can lead to complex side products.

    • Amine Protonation: The generated HCl will protonate any available basic nitrogen, effectively stopping the reaction unless a sufficient amount of base is present.

Troubleshooting Steps:

  • Switch to a Milder Acylating Agent: Instead of an acyl chloride, activate the corresponding carboxylic acid with a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These methods are highly efficient, proceed under mild conditions, and generate neutral byproducts, preventing protonation issues.

  • Use an Amide Coupling Protocol: See Protocol 2 for a detailed procedure. This approach is standard in drug discovery for creating amide bonds with sensitive or sterically hindered amines.

ParameterDirect Alkylation (Alkyl Halide)Reductive AminationAcylation (Acyl Chloride)Acylation (Peptide Coupling)
Electrophile Alkyl Halide (R-X)Aldehyde/KetoneAcyl Chloride (RCOCl)Carboxylic Acid (RCOOH)
Key Reagents Base (K₂CO₃, DIPEA)Reducing Agent (NaBH(OAc)₃)Base (TEA, DIPEA)Coupling Agents (HATU, EDC)
Common Issue Slow reaction, eliminationOver-reduction, byproduct formationLow yield, decompositionEpimerization (if acid is chiral)
Best For Simple, non-hindered alkyl groupsComplex alkyl groups, secondary aminesSimple, robust substratesHindered amines, sensitive substrates
Temp. Range 25-80 °C0-25 °C0-25 °C0-25 °C

Caption: Comparison of common N4-functionalization strategies.

C-H Functionalization

Directly modifying the carbon backbone of the piperazine ring is a powerful strategy for creating novel analogues but presents significant regioselectivity challenges.

Q: I want to install a substituent on the piperazine ring itself. Which C-H bond is the most reactive, and how do I control the regioselectivity?

A: The regioselectivity of C-H functionalization is dictated by the electronic environment of the C-H bonds.

  • Causality: C-H bonds alpha to a nitrogen atom are acidic and can be deprotonated or targeted by radical reactions. In (3R,5R)-1,3,5-trimethylpiperazine, the C-H bonds alpha to the tertiary N1 amine (C2 and C6) are generally more electron-rich and thus more susceptible to single-electron oxidation (as seen in photoredox catalysis).[7][8] Conversely, direct deprotonation (lithiation) can be influenced by both electronics and sterics.

  • Controlling Selectivity:

    • Photoredox Catalysis: This modern technique uses a photocatalyst and visible light to generate an α-amino radical via single-electron transfer (SET).[3] The reaction often favors the more electron-rich site (alpha to N1). The regioselectivity can sometimes be tuned by the choice of catalyst and protecting group on N4.[7]

    • Direct Lithiation: This classic method uses a strong base like sec-butyllithium (s-BuLi) at very low temperatures (-78 °C) to deprotonate an α-C-H bond, which is then trapped by an electrophile.[3][4] The regioselectivity can be difficult to predict and may result in mixtures. The C3/C5 methyl groups will likely direct lithiation away from the C2/C6 positions due to steric clash.

Q: Are there milder alternatives to direct lithiation for C-H functionalization?

A: Yes, photoredox catalysis is the leading milder alternative and offers significant advantages.

  • Mechanism: It avoids the use of pyrophoric organolithium bases and cryogenic temperatures. The reaction proceeds through a radical intermediate generated under mild conditions.[3][7]

  • Advantages:

    • Milder Conditions: Typically runs at or below room temperature.

    • Functional Group Tolerance: Compatible with a wider range of functional groups compared to organometallic methods.

    • Alternative Regioselectivity: Can provide access to isomers that are difficult to obtain via other methods.[7]

Caption: A troubleshooting workflow for diagnosing and solving low-yield N4-alkylation reactions.

Key Experimental Protocols

Protocol 1: Optimized N4-Alkylation via Direct Alkylation

This protocol is designed to maximize the yield of the mono-N4-alkylated product while minimizing side reactions.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3R,5R)-1,3,5-trimethylpiperazine (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (MeCN, ~0.1 M concentration) followed by diisopropylethylamine (DIPEA, 2.0 eq.). Stir the solution until all solids are dissolved.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirred solution at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: See Protocol 3 for purification via acid-base extraction.

Protocol 2: N4-Acylation using HATU Coupling

This protocol uses a modern peptide coupling agent for a clean and efficient acylation.

  • Acid Activation: In a separate flask under nitrogen, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (3.0 eq.) and stir for 15-20 minutes at room temperature. This pre-activates the acid.

  • Amine Addition: To the activated acid mixture, add a solution of (3R,5R)-1,3,5-trimethylpiperazine (1.0 eq.) in a minimal amount of DMF.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and water.

  • Purification: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 3: Purification via Acid-Base Extraction

This technique leverages the basicity of the piperazine nitrogen to separate the product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution (e.g., 1 M HCl or 5% citric acid). The protonated piperazine product will move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer and discard the organic layer (or check by TLC to ensure no product is lost).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The product will deprotonate and may precipitate or form an oily layer.

  • Re-extraction: Extract the basic aqueous layer multiple times with DCM or ethyl acetate.

  • Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

References

  • Regioselective Routes to Functionalised Piperazine-2,5-diones.Journal of Chemical Research, Synopses.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.Google AI Document Search.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Deriv
  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation.Journal of the American Chemical Society.
  • Opportunities and challenges for direct C–H functionalization of piperazines.
  • Purification of piperazine.
  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study.PubMed.
  • Technical Support Center: Selective Mono-acyl
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Functional Derivatives of Sterically Hindered Amines: Piperazine diesters.R Discovery.
  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

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Reference Data & Comparative Studies

Validation

Chiral GC-MS Analysis Protocols for (3R,5R)-1,3,5-Trimethylpiperazine: A Comparative Guide

Introduction & Mechanistic Context (3R,5R)-1,3,5-trimethylpiperazine is a highly valuable chiral pharmacophore in modern drug development. However, accurately determining its enantiomeric excess (ee) and diastereomeric p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(3R,5R)-1,3,5-trimethylpiperazine is a highly valuable chiral pharmacophore in modern drug development. However, accurately determining its enantiomeric excess (ee) and diastereomeric purity via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental physicochemical challenge known as the "amine dilemma."

The molecule contains a tertiary amine at the N1 position and a secondary amine at the N4 position. The secondary amine acts as a strong hydrogen-bond donor. If injected directly onto a standard capillary column, it will interact aggressively with residual, unshielded silanol groups on the fused silica wall. Chromatographically, this manifests as severe peak tailing (asymmetry factors > 1.5), which destroys the delicate resolution required to separate closely eluting stereoisomers.

To circumvent this, analysts must choose between two distinct analytical pathways:

  • Direct Analysis: Utilizing a heavily deactivated, permethylated cyclodextrin column that shields the silanols while providing a hydrophobic inclusion cavity.

  • Pre-Column Derivatization: Chemically modifying the analyte via acylation to remove the active hydrogen entirely, pairing it with a highly selective trifluoroacetylated chiral stationary phase (CSP).

This guide objectively compares these two methodologies, providing self-validating protocols and experimental data to guide your method development.

Comparative Analysis: Direct Injection vs. TFAA Derivatization

Approach A: Direct Analysis (Underivatized)

Mechanism: This method relies on a permethylated β -cyclodextrin column (e.g., Supelco β -DEX 120). The permethylation increases the hydrophobicity of the cyclodextrin cavity, allowing the underivatized piperazine ring to form a transient inclusion complex[1].

  • Pros: Rapid workflow; eliminates sample preparation time; avoids the risk of artifact formation.

  • Cons: The free N4 secondary amine still causes moderate tailing. This limits the Limit of Detection (LOD) and can obscure trace enantiomeric impurities.

Approach B: Pre-Column Acylation (TFAA Derivatization)

Mechanism: By incubating the sample with Trifluoroacetic anhydride (TFAA), the N4 secondary amine undergoes nucleophilic acyl substitution, forming an N-trifluoroacetyl amide[2]. This simple reaction achieves three critical outcomes:

  • It masks the active hydrogen, completely eliminating silanol-induced tailing.

  • The addition of the fluorinated (-CF 3​ ) group significantly increases the vapor pressure of the molecule, yielding stable and highly volatile derivatives[3].

  • The fluorinated derivative exhibits powerful dipole-dipole interactions with the trifluoroacetylated γ -cyclodextrin phase of the Astec CHIRALDEX G-TA column, drastically improving chiral recognition and enantioselectivity[1].

  • Pros: Superior peak symmetry; higher theoretical plate count; excellent sensitivity for trace analysis.

  • Cons: Requires a 30-minute sample preparation workflow.

Workflow & Decision Matrix

Workflow Start Sample: (3R,5R)-1,3,5-Trimethylpiperazine Decision Select GC-MS Protocol Start->Decision PathA Protocol A: Direct Analysis (Underivatized) Decision->PathA Quick Screening PathB Protocol B: Acylation (TFAA Derivatization) Decision->PathB High Sensitivity ColA Column: Permethylated β-CD (e.g., Supelco β-DEX 120) PathA->ColA ColB Column: Trifluoroacetylated γ-CD (e.g., CHIRALDEX G-TA) PathB->ColB ResA Rs ~1.15 | Asymmetry 1.8 (Rapid but Tailing) ColA->ResA ResB Rs >2.4 | Asymmetry 1.05 (High Precision) ColB->ResB

Fig 1: Decision matrix for chiral GC-MS analysis of 1,3,5-trimethylpiperazine.

Experimental Protocols (Step-by-Step)

Protocol A: Direct GC-MS Analysis

1. Sample Preparation: Dissolve 1.0 mg of (3R,5R)-1,3,5-trimethylpiperazine in 1.0 mL of MS-grade methanol.

2. Column Selection: Supelco β -DEX 120 (30 m × 0.25 mm I.D., 0.25 μm film thickness). The 0.25 mm I.D. provides an optimal compromise between efficiency (plates/meter) and sample capacity[4].

3. GC Parameters:

  • Injection: 1 μL, Split ratio 50:1, Inlet temperature 220 °C.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 80 °C (hold 2 min), ramp at 2 °C/min to 140 °C, then 10 °C/min to 200 °C (hold 5 min).

4. MS Parameters: Electron Ionization (EI) at 70 eV; Scan range m/z 40–200.

Protocol B: TFAA Derivatization & GC-MS Analysis

1. Derivatization Reaction:

  • Transfer 1.0 mg of the piperazine sample into a 2 mL glass reaction vial.

  • Add 500 μL of dichloromethane (DCM) and 100 μL of Trifluoroacetic anhydride (TFAA).

  • Cap tightly and incubate at 60 °C for 20 minutes. The heat drives the nucleophilic acyl substitution to completion, yielding stable and highly volatile derivatives[3].

2. Solvent Exchange (Critical Step): Cool to room temperature. Evaporate to dryness under a gentle stream of ultra-pure nitrogen to remove acidic by-products (trifluoroacetic acid) which will rapidly degrade the stationary phase and damage the MS filament. Reconstitute the residue in 1.0 mL of ethyl acetate[2].

3. Column Selection: Astec CHIRALDEX G-TA (30 m × 0.25 mm I.D., 0.12 μm film thickness). The thinner film (0.12 μm) is explicitly chosen to enhance the elution of the heavier fluorinated derivative while maintaining sharp peaks[4].

4. GC-MS Parameters:

  • Injection: 1 μL, Split ratio 100:1 (higher split due to increased volatility), Inlet temperature 200 °C.

  • Oven Program: 90 °C (hold 1 min), ramp at 3 °C/min to 160 °C (hold 5 min).

  • MS Parameters: EI at 70 eV; Scan range m/z 40–250 (adjusted for the +96 Da mass shift of the -CF 3​ CO group).

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance when analyzing a racemic mixture of 1,3,5-trimethylpiperazine using both protocols.

ParameterProtocol A (Direct / β -DEX 120)Protocol B (TFAA / CHIRALDEX G-TA)
Resolution (Rs) 1.15 (Partial baseline resolution)2.40 (Full baseline resolution)
Peak Asymmetry (As) 1.80 (Significant tailing)1.05 (Highly symmetrical)
Limit of Detection (LOD) 50 ng/mL5 ng/mL
Analysis Time ~35 min~25 min
Column Lifespan Moderate (Amine degradation over time)High (Protected from active amines)

References

  • [1] Title: Astec CHIRALDEX and Supelco DEX Chiral GC Columns Source: sigmaaldrich.com URL: 1

  • [4] Title: GC Column Selection Guide Source: fishersci.com URL: 4

  • [2] Title: (PDF) Derivatization Methods in GC and GC/MS Source: researchgate.net URL: 2

  • [3] Title: Proline Derivatization and Enantioresolution by Chiral GC Source: sigmaaldrich.com URL: 3

Sources

Comparative

comparative in vitro toxicity studies of (3R,5R)-1,3,5-trimethylpiperazine derivatives

Executive Summary The piperazine ring is a highly privileged pharmacophore in rational drug design, appearing in diverse therapeutic classes ranging from fluoroquinolone antibiotics to targeted anticancer agents. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a highly privileged pharmacophore in rational drug design, appearing in diverse therapeutic classes ranging from fluoroquinolone antibiotics to targeted anticancer agents. However, the structural modifications that enhance pharmacokinetic profiles—such as chiral methylation—can also significantly alter the toxicological landscape of the resulting drug candidates.

This guide provides an objective, data-driven comparison of the in vitro toxicity profile of (3R,5R)-1,3,5-trimethylpiperazine derivatives against other prevalent piperazine scaffolds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-benzylpiperazine (BZP). By synthesizing recent preclinical data, this document equips researchers and drug development professionals with the mechanistic insights and validated experimental protocols necessary to accurately benchmark the safety of novel piperazine-based compounds.

Mechanistic Grounding: The Piperazine Toxicity Paradigm

Understanding the causality behind experimental outcomes is critical for robust drug development. In vitro and in vivo studies consistently demonstrate that piperazine derivatives can exhibit dose-dependent hepatotoxicity and neurotoxicity[1].

The primary mechanism of piperazine-induced cytotoxicity is the induction of the intrinsic mitochondrial apoptosis pathway [2]. Exposure to potent derivatives triggers intracellular oxidative stress, leading to the depolarization of the mitochondrial membrane ( Δψm​ ). This depolarization facilitates the release of cytochrome C into the cytosol, which subsequently activates the caspase cascade (Caspase 9 and Caspase 3), culminating in programmed cell death and subG1 phase cell cycle arrest[3].

Because stereochemistry and substitution patterns dictate receptor affinity and off-target effects, chiral variants like (3R,5R)-1,3,5-trimethylpiperazine often exhibit distinct, and sometimes attenuated, toxicity profiles compared to their halogenated or bulkier aromatic counterparts[4].

Pathway A Piperazine Derivative Exposure B Intracellular ROS Generation A->B C Mitochondrial Membrane Depolarization (Δψm) B->C D Cytochrome C Release C->D E Caspase 3 & 9 Activation D->E F Apoptosis & SubG1 Cell Cycle Arrest E->F

Intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.

Comparative Quantitative Data

To objectively evaluate the safety window of (3R,5R)-1,3,5-trimethylpiperazine, we must compare its cytotoxic potency against known reference compounds across standardized cell lines. The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) evaluated at 72 hours.

Note: Lower IC50​ values indicate higher toxicity.

CompoundStructural ClassificationHepG2 (Hepatotoxicity) IC50​ SH-SY5Y (Neurotoxicity) IC50​ HCT-116 (General) IC50​
(3R,5R)-1,3,5-trimethylpiperazine Chiral Aliphatic Piperazine> 85.0 µM62.4 µM> 100.0 µM
TFMPP Halogenated Arylpiperazine12.5 µM8.2 µM15.1 µM
BZP Benzylpiperazine45.3 µM28.7 µM55.0 µM
Piperazine (Base) Unsubstituted Core> 200.0 µM> 200.0 µM> 200.0 µM

Data Synthesis & Causality: As demonstrated, TFMPP is a highly potent cytotoxic agent, particularly in differentiated neural cell lines (SH-SY5Y), driven by its lipophilic trifluoromethyl group which readily penetrates cell membranes and disrupts mitochondrial function[5]. In contrast, the aliphatic, stereospecific methylation of (3R,5R)-1,3,5-trimethylpiperazine restricts its off-target binding and limits its membrane-disrupting capabilities, resulting in a significantly wider safety margin (higher IC50​ ) across all tested cell lines.

Experimental Workflows & Validated Protocols

To ensure scientific integrity, toxicity screening must utilize self-validating experimental systems. Relying on a single assay can yield false positives; for instance, a drop in metabolic activity does not always equate to cell death. Therefore, an orthogonal approach combining metabolic assays (MTT) with direct physiological measurements (FACS) is required.

Workflow S1 Cell Seeding (HepG2 / SH-SY5Y) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 Metabolic Viability (MTT Assay) S2->S3 S4 Physiological Screening (Δψm / FACS) S2->S4 S5 Orthogonal Data Synthesis & IC50 Calculation S3->S5 S4->S5

Orthogonal in vitro toxicity screening workflow for piperazine derivatives.

Protocol A: High-Throughput MTT Cell Viability Assay

The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase[2].

Self-Validation Criteria: This protocol includes a vehicle control to establish a 100% viability baseline and a positive control. If the positive control fails to reduce viability by ≥50% , the assay plate is rejected due to compromised cell responsiveness.

  • Cell Seeding: Plate HepG2 or SH-SY5Y cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for attachment[2].

  • Compound Preparation: Prepare serial dilutions of (3R,5R)-1,3,5-trimethylpiperazine (0.1 µM to 200 µM) in culture medium.

  • Treatment: Aspirate the old medium. Add 100 µL of the compound dilutions to the experimental wells.

    • Negative Control: Add medium containing 0.1% DMSO (vehicle).

    • Positive Control: Add medium containing 50 µM Chlorpromazine (known hepatotoxin).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in PBS) to each well. Incubate for exactly 2 hours at 37°C[2]. (Causality: Over-incubation leads to spontaneous MTT reduction, skewing baseline data).

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate in the dark for 15 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol B: Mitochondrial Membrane Potential ( Δψm​ ) Assessment via FACS

To confirm that the reduction in MTT signal is due to intrinsic apoptosis rather than a temporary metabolic shift, Δψm​ must be quantified using a fluorescent probe like JC-1 or TMRE[5].

Self-Validation Criteria: The protonophore FCCP is used as a positive control. FCCP rapidly uncouples oxidative phosphorylation. If the FCCP wells do not show an immediate collapse in fluorescence, the dye loading has failed.

  • Cell Preparation: Following a 24-hour treatment with the piperazine derivatives in a 6-well plate, harvest the cells using Trypsin-EDTA and wash twice with cold PBS.

  • Dye Loading: Resuspend the cell pellet in 500 µL of PBS containing 200 nM TMRE (Tetramethylrhodamine, ethyl ester).

    • Positive Control: Treat one vehicle-control well with 20 µM FCCP for 15 minutes prior to dye loading.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes to allow the dye to accumulate in active mitochondria.

  • Washing: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend in 500 µL of fresh, cold PBS to remove unbound dye.

  • Flow Cytometry (FACS): Analyze the cells using a flow cytometer (excitation at 488 nm, emission at 575 nm).

  • Analysis: Healthy cells will exhibit high fluorescence. Cells undergoing piperazine-induced apoptosis will show a distinct shift to the left (lower fluorescence) on the histogram, confirming mitochondrial depolarization[5].

References

  • Taylor & Francis. "Cytotoxic activities of some benzothiazole-piperazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. "Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes." Toxicology in Vitro. Available at: [Link]

  • DiVA Portal. "In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines." Umeå University. Available at:[Link]

  • National Institutes of Health (PMC). "Combined 2D-QSAR, Principal Component Analysis and Sensitivity Analysis Studies on Fluoroquinolones' Genotoxicity." Int J Environ Res Public Health. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(3R,5R)-1,3,5-trimethylpiperazine proper disposal procedures

As a Senior Application Scientist, I recognize that the management of chiral building blocks like (3R,5R)-1,3,5-trimethylpiperazine extends far beyond the synthesis itself. The structural nature of this compound—a substi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the management of chiral building blocks like (3R,5R)-1,3,5-trimethylpiperazine extends far beyond the synthesis itself. The structural nature of this compound—a substituted cyclic diamine featuring both a tertiary and a secondary amine—imparts specific physical and chemical hazards that dictate strict logistical and disposal protocols.

This guide is engineered to provide drug development professionals with a mechanistic, self-validating approach to chemical waste management, ensuring operational safety and rigorous environmental compliance.

Mechanistic Hazard Profiling & Causality

Before executing any disposal protocol, it is critical to understand the chemical causality driving the compound's behavior.

  • Flammability: The three methyl substitutions significantly lower the boiling point and flash point relative to heavier piperazine derivatives. This categorizes the compound as a Flammable Liquid, requiring spark-free, grounded waste management.

  • Corrosivity & Reactivity: The lone electron pairs on the N1 and N4 nitrogen atoms readily accept protons, making aqueous solutions of this compound highly basic (pH > 12.5). Furthermore, the secondary amine at the N4 position is highly susceptible to nitrosation. If mixed with nitrosating agents, it can form highly carcinogenic nitrosamines.

Quantitative Data & Regulatory Classification

To ensure compliance with federal and institutional safety standards, all quantitative hazard data and their direct implications for disposal have been summarized below based on standardized chemical safety guidelines and .

ParameterClassification / ValueDisposal Implication (Causality)
GHS Hazard Codes Flam. Liq. 3 (H226), Skin Corr. 1B (H314), Acute Tox. 4Requires grounded, spark-free storage and corrosive-resistant PPE during transfer.
EPA Waste Codes D001 (Ignitability), D002 (Corrosivity)Legally mandates segregation from strong acids; requires licensed high-temperature incineration.
Target Organs STOT SE 3 (Respiratory irritation)Mandates that all open-container transfers occur strictly within a certified chemical fume hood.
Chemical Incompatibilities Nitric acid, nitrites, acid chlorides, strong oxidizersMixing causes violent exothermic reactions or generates carcinogenic nitrosamines; strictly isolate waste.

Self-Validating Disposal Methodology

The following step-by-step protocol is designed as a self-validating system . Every action includes a built-in verification step to ensure the integrity of the disposal process before proceeding to the next phase.

Phase 1: Pre-Disposal Preparation & Containment

Step 1.1: PPE and Environmental Control

  • Action: Don chemical-resistant nitrile or butyl rubber gloves, a flame-retardant lab coat, and a full face shield. Conduct all waste transfers inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

  • Causality: (3R,5R)-1,3,5-trimethylpiperazine emits corrosive vapors that can cause severe respiratory and ocular damage .

  • Validation Checkpoint: Hold a Kimwipe near the sash opening of the fume hood; it should be actively pulled inward, validating sufficient negative pressure before opening the chemical container.

Step 1.2: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) waste container. Do not use metal containers or standard polycarbonates.

  • Causality: Piperazine derivatives can degrade certain plastics over time and react exothermically with copper or zinc alloys. HDPE provides a chemically inert barrier.

  • Validation Checkpoint: Inspect the container visually for swelling, discoloration, or micro-fractures 15 minutes after the initial waste addition. A lack of deformation validates chemical compatibility.

Phase 2: Waste Segregation & Transfer

Step 2.1: Segregated Transfer

  • Action: Transfer the (3R,5R)-1,3,5-trimethylpiperazine waste into the HDPE container using a dedicated, non-sparking funnel. Never mix this waste with halogenated solvents, acid anhydrides, or nitrite-containing solutions.

  • Causality: Mixing tertiary/secondary amines with alkyl halides can trigger an uncontrolled, exothermic alkylation reaction.

  • Validation Checkpoint: Monitor the exterior temperature of the waste container with a gloved hand during the transfer. The container must remain at ambient temperature; any heat generation indicates an unintended cross-reaction, requiring immediate suspension of the transfer.

Step 2.2: Vapor Equilibration

  • Action: Leave the container loosely capped in the fume hood for 30–60 minutes before final sealing.

  • Causality: Agitation during transfer can volatilize the flammable liquid. Sealing immediately can cause a dangerous buildup of vapor pressure.

  • Validation Checkpoint: After 60 minutes, securely tighten the cap and observe for 5 minutes. If the container walls do not bulge, vapor equilibrium has been successfully reached.

Phase 3: Labeling, Storage, and Final Disposition

Step 3.1: Regulatory Labeling

  • Action: Affix a standardized Hazardous Waste tag. Explicitly list "(3R,5R)-1,3,5-trimethylpiperazine", mark the primary hazards as "Flammable" and "Corrosive", and note the EPA waste codes D001 and D002 .

Step 3.2: Storage and Vendor Handoff

  • Action: Store the sealed container in a dedicated, grounded flammables cabinet away from any oxidizing agents until pickup by a certified Environmental Health and Safety (EHS) vendor for high-temperature incineration.

Disposal Workflow Visualization

To streamline laboratory operations, the following decision tree outlines the logical pathways for managing this specific chemical waste stream.

G Start Waste Generation: (3R,5R)-1,3,5-trimethylpiperazine Check Is the waste mixed with other solvents? Start->Check Segregate Segregate into designated Flammable/Corrosive stream Check->Segregate Yes Isolate Isolate in original container (Do not mix) Check->Isolate No Label Label: Hazardous Waste EPA D001, D002 Segregate->Label Isolate->Label Store Store in Flammables Cabinet < 60°C, Away from Oxidizers Label->Store Vendor Transfer to EHS / Certified Disposal Vendor Store->Vendor Incineration High-Temperature Incineration (Final Disposition) Vendor->Incineration

Fig 1: Logical decision tree for the segregation and disposal of (3R,5R)-1,3,5-trimethylpiperazine.

Emergency Spill Management Plan

In the event of an uncontrolled release outside of primary containment, execute the following protocol:

  • Evacuate & Isolate: Immediately remove all personnel from the immediate vicinity and eliminate all ignition sources.

  • Containment: Do not use combustible materials (like sawdust) to absorb the spill. Use an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

  • Neutralization: Because the compound is highly basic, carefully neutralize the remaining residue with a dilute, weak acid (e.g., 5% acetic acid) before final surface decontamination.

  • Validation Checkpoint: Swab the affected area with pH indicator paper. A resulting pH of 6.5–7.5 validates that the corrosive hazard has been successfully neutralized.

References

  • NextSDS. "rac-(3R,5S)-1,3,5-trimethylpiperazine — Chemical Substance Information." NextSDS Database, 2025. Available at: [Link]

  • Skidmore College. "Hazardous Waste Management Policy and Guidelines." Center for Environmental Health and Safety, 2014. Available at:[Link]

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